Product packaging for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid(Cat. No.:CAS No. 168135-66-8)

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Cat. No.: B067636
CAS No.: 168135-66-8
M. Wt: 261.1 g/mol
InChI Key: XDNXUPLVNCSNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-5-oxovaleric acid (CAS 168135-66-8) is a high-value synthetic building block prized in medicinal chemistry and drug discovery research. This compound features a dichlorophenyl ketone moiety and a terminal carboxylic acid, providing two versatile handles for chemical transformation. Its primary research application is as a key precursor in the synthesis of diverse heterocyclic compounds, including 1,3,4-oxadiazole and pyridazinone derivatives, which are core structures in many pharmacologically active molecules. The 3,4-dichlorophenyl group is a recognized pharmacophore that enhances lipophilicity and can improve binding affinity to biological targets. Scientific studies on derivatives stemming from this scaffold have demonstrated promising anti-inflammatory activity in models such as carrageenan-induced edema, with some compounds showing effects comparable to reference drugs but with a reduced side-effect profile. Furthermore, research into analogous structures has revealed potential for antimicrobial and antifungal activities, making this compound a versatile starting point for developing new therapeutic agents. Molecular Formula: C 11 H 10 Cl 2 O 3 Molecular Weight: 261.10 g/mol Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10Cl2O3 B067636 5-(3,4-Dichlorophenyl)-5-oxovaleric acid CAS No. 168135-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dichlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXUPLVNCSNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374211
Record name 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168135-66-8
Record name 5-(3,4-Dichlorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, a valuable intermediate in pharmaceutical research and development. This document details the core synthesis pathway, experimental protocols, and relevant quantitative data to support research and process development activities.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of glutaric anhydride with aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene, leading to the formation of a sigma complex. Subsequent deprotonation of the sigma complex re-establishes aromaticity and yields the desired product, this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1,2-Dichlorobenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, a solution of 1,2-dichlorobenzene in anhydrous dichloromethane is prepared.

  • Lewis Acid Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • Acylating Agent Addition: A solution of glutaric anhydride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
Typical Yield 75-85%
Melting Point 138-142 °C
Appearance White to off-white crystalline solid
Purity ≥95% (as determined by HPLC)[1]

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Glutaric_Anhydride Glutaric Anhydride Intermediate_Complex Acylium Ion Intermediate Glutaric_Anhydride->Intermediate_Complex Reaction with AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate_Complex Product This compound Intermediate_Complex->Product Deprotonation

Caption: Friedel-Crafts acylation synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Reaction_Setup 1. Reaction Setup (1,2-Dichlorobenzene in DCM) Lewis_Acid_Addition 2. AlCl₃ Addition (Cooling) Reaction_Setup->Lewis_Acid_Addition Acylating_Agent_Addition 3. Glutaric Anhydride Addition (Dropwise) Lewis_Acid_Addition->Acylating_Agent_Addition Reaction 4. Reflux (2-4 hours) Acylating_Agent_Addition->Reaction Workup 5. Quenching (Ice/HCl) Reaction->Workup Extraction 6. Extraction with DCM Workup->Extraction Drying 7. Drying & Concentration Extraction->Drying Purification 8. Recrystallization Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to empower researchers to ascertain these properties in a laboratory setting. Furthermore, this guide presents workflows for both the synthesis of the title compound and the systematic determination of its physicochemical characteristics, visualized through Graphviz diagrams to facilitate understanding and implementation.

Introduction

This compound is a keto-carboxylic acid derivative. The presence of the dichlorophenyl ring is a common feature in molecules of pharmaceutical interest, often influencing metabolic stability, receptor binding, and overall pharmacokinetic profiles. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, impacting aspects from formulation and solubility to absorption, distribution, metabolism, and excretion (ADME). This guide aims to consolidate the available information and provide practical methodologies for its experimental characterization.

Physicochemical Properties

PropertyValueData TypeSource
Molecular Formula C₁₁H₁₀Cl₂O₃CalculatedPubChem
Molecular Weight 261.10 g/mol CalculatedPubChem
Melting Point Data not available--
Boiling Point Data not available--
Water Solubility Data not available (predicted low)Predicted-
pKa (acidic) Data not available (predicted ~4-5)Predicted-
logP (Octanol-Water) Data not available (predicted >2)Predicted-

Predictions are based on the structural similarity to other compounds and general principles of physical organic chemistry. It is crucial to determine these values experimentally for accurate application.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the principal physicochemical properties of a solid organic acid like this compound.

Synthesis of this compound

A common synthetic route for this compound involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride.

Materials:

  • 1,2-Dichlorobenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of glutaric anhydride in dichloromethane to the stirred suspension.

  • After the addition is complete, add 1,2-dichlorobenzene dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Set the heating rate to a low value (e.g., 1-2 °C per minute) when approaching the expected melting point to ensure thermal equilibrium.

  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting).

  • The melting point is reported as this range. A sharp melting range (1-2 °C) is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the solubility of a compound in a specific solvent.

Materials:

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Buffer solutions of various pH values (e.g., pH 2, 7.4, 9)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer.

  • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (HPLC or UV-Vis).

  • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

  • pH meter with a calibrated electrode

  • Automatic titrator or a burette

  • Stir plate and magnetic stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound. The shake-flask method is the traditional approach.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Centrifuge tubes or separatory funnels

  • Centrifuge

  • Vortex mixer

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis)

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing n-octanol and water/buffer and allowing the phases to separate.

  • Dissolve a known amount of this compound in either the aqueous or the octanol phase.

  • Add a known volume of the second, immiscible phase to a centrifuge tube.

  • Vortex the mixture vigorously for several minutes to facilitate partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw a sample from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the workflow for the synthesis and the systematic determination of the physicochemical properties of this compound.

Synthesis_Workflow Reactants 1,2-Dichlorobenzene + Glutaric Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction AlCl3 Anhydrous AlCl3 in DCM AlCl3->Reaction Quenching Quench with Ice/HCl Reaction->Quenching Workup Aqueous Workup (Extraction, Washes) Quenching->Workup Drying Dry over Na2SO4 Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct 5-(3,4-Dichlorophenyl) -5-oxovaleric acid Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Physicochemical_Property_Determination cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_data Data Analysis Synthesis Synthesis and Purification Purity_Check Purity Assessment (e.g., NMR, LC-MS) Synthesis->Purity_Check MeltingPoint Melting Point (Capillary Method) Purity_Check->MeltingPoint Solubility Aqueous Solubility (Shake-Flask Method) Purity_Check->Solubility pKa pKa Determination (Potentiometric Titration) Purity_Check->pKa logP logP Determination (Shake-Flask Method) Purity_Check->logP Data_Compilation Data Compilation and Analysis MeltingPoint->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation

Caption: General workflow for the determination of physicochemical properties.

Conclusion

While direct experimental data for this compound remains scarce, this guide provides a robust framework for its characterization. The detailed experimental protocols offer a clear path for researchers to obtain the necessary physicochemical data. The systematic determination of these properties is an indispensable step in evaluating the potential of this and similar compounds in the fields of medicinal chemistry and drug development. The provided workflows aim to streamline these research efforts, ensuring a comprehensive and logical approach to compound characterization.

In-depth Technical Guide: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Comprehensive Review of the Mechanism of Action for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Following an extensive and thorough review of publicly available scientific literature, including primary research articles, pharmacology databases, and chemical repositories, we have concluded that there is a significant lack of specific data on the mechanism of action for This compound .

Our comprehensive search strategy was designed to identify any information pertaining to the biological targets, signaling pathways, quantitative efficacy, and experimental protocols associated with this compound. The search encompassed queries such as "this compound mechanism of action," "this compound biological targets," "this compound pharmacology," and other related terms.

The results of this exhaustive search indicate that while the chemical properties of this compound are documented, its biological activity and pharmacological profile have not been characterized in the available literature. Some sources make general claims about the potential for biological activity based on the presence of the dichlorophenyl moiety, which is found in other bioactive molecules. For instance, derivatives such as dichlorophenyl-oxadiazole-thiones have been noted for potential antimicrobial and cytotoxic effects. However, these findings are not directly applicable to the parent compound, this compound, and no specific studies were found to substantiate these claims for the compound .

Consequently, we are unable to provide the requested in-depth technical guide, which would include:

  • Quantitative Data Presentation: No quantitative data such as IC50, EC50, Ki, or other binding affinities for this compound has been published.

  • Experimental Protocols: There are no detailed methodologies for any key experiments related to the mechanism of action of this specific compound.

  • Signaling Pathway and Workflow Diagrams: Without identified biological targets or pathways, the creation of accurate and meaningful diagrams is not possible.

This report serves to inform the research and drug development community that this compound represents a novel chemical entity for which the mechanism of action has yet to be elucidated. Further primary research would be required to determine its pharmacological properties.

Potential Biological Activities of Dichlorophenyl Oxovaleric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of dichlorophenyl oxovaleric acid represent a class of compounds with significant potential for biological activity. The incorporation of a dichlorophenyl moiety, a common feature in many pharmacologically active agents, combined with an oxovaleric acid backbone, suggests a diverse range of possible interactions with biological targets. This technical guide provides an in-depth overview of the potential antimicrobial, antifungal, and anticancer activities of these derivatives, based on available scientific literature. While comprehensive data on dichlorophenyl oxovaleric acid derivatives specifically is limited, this guide draws upon published research on structurally related compounds to present a predictive analysis of their biological profile. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of this promising class of molecules.

Antimicrobial and Antifungal Activity

The presence of the dichlorophenyl group is often associated with antimicrobial properties. Research on related structures, such as dichlorophenyl-substituted butanoic acid and oxopentanoic acid derivatives, indicates a potential for activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

While specific MIC (Minimum Inhibitory Concentration) or zone of inhibition data for dichlorophenyl oxovaleric acid derivatives is not extensively available in peer-reviewed literature, a study on a closely related compound, 3-(Bis(4-Chlorophenyl) Methylene) - Ethoxy-5-Oxopentanoic Acid, reported a "moderate to outstanding antimicrobial effect against various bacteria".[1]

For comparative purposes, the antimicrobial and antifungal activities of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its derivatives are presented below.[2] These compounds, while being butanoic acid derivatives, provide insight into the potential spectrum of activity for similar dichlorophenyl keto-acid structures.

Table 1: Antimicrobial and Antifungal Activity of 4-(3,4-Dichlorophenyl)-4-oxo-butanoic Acid Derivatives [2]

CompoundGram-positive BacteriaGram-negative BacteriaFungi
3 High ActivityModerate Activity-
4 Moderate ActivityModerate Activity-
6 Moderate ActivityHigh Activity-
8 Moderate ActivityModerate Activity-
10 High ActivityHigh Activity-
12a High ActivityHigh Activity-
13 Moderate ActivityModerate Activity-
17 Moderate ActivityHigh Activity-

Activity levels are as reported in the source publication and are qualitative.

Experimental Protocols

Disk Diffusion Method for Antimicrobial Susceptibility Testing [2]

This method is a standard procedure for assessing the antimicrobial activity of chemical substances.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the dichlorophenyl oxovaleric acid derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare standardized microbial inoculum plates Inoculate Mueller-Hinton agar plates start->plates place_discs Place discs on inoculated agar plates plates->place_discs discs Impregnate filter paper discs with test compound discs->place_discs incubate Incubate plates under appropriate conditions place_discs->incubate measure Measure zones of inhibition incubate->measure end Determine antimicrobial activity measure->end

Experimental workflow for the disk diffusion method.

Anticancer Activity

The dichlorophenyl moiety is present in several approved anticancer drugs, suggesting that dichlorophenyl oxovaleric acid derivatives could possess cytotoxic activity against cancer cells. While no direct studies on the anticancer effects of this specific class of compounds were identified, the broader family of dichlorophenyl derivatives has shown promise.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various dichlorophenyl derivatives against different cancer cell lines, providing a basis for the potential anticancer profile of dichlorophenyl oxovaleric acid derivatives.

Table 2: Cytotoxic Activity of Dichlorophenyl Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
DichlorophenylacrylonitrilesMCF-7 (Breast)0.127 ± 0.04[3]
DichlorophenylacrylonitrilesHT29 (Colon)Sub-micromolar[3]
DichlorophenylacrylonitrilesU87 (Glioblastoma)Sub-micromolar[3]
DichlorophenylacrylonitrilesA2780 (Ovarian)Sub-micromolar[3]
DichlorophenylacrylonitrilesH460 (Lung)Sub-micromolar[3]
DichlorophenylacrylonitrilesDu145 (Prostate)Sub-micromolar[3]

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dichlorophenyl oxovaleric acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways

While the exact mechanism of action for dichlorophenyl oxovaleric acid derivatives is yet to be elucidated, related compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism could involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt or MAPK/ERK pathways.

signaling_pathway_apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPOVAD Dichlorophenyl Oxovaleric Acid Derivative Receptor Growth Factor Receptor DPOVAD->Receptor Inhibition Bax Bax DPOVAD->Bax Upregulation? PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis Execution

Hypothetical signaling pathway for apoptosis induction.

Conclusion and Future Directions

The available evidence, primarily from structurally similar compounds, suggests that dichlorophenyl oxovaleric acid derivatives are a promising scaffold for the development of new therapeutic agents. Preliminary data indicates potential for broad-spectrum antimicrobial activity and cytotoxicity against various cancer cell lines.

Future research should focus on the synthesis and systematic evaluation of a library of dichlorophenyl oxovaleric acid derivatives to establish clear structure-activity relationships. In-depth studies are required to determine their precise mechanisms of action, including the identification of specific molecular targets and the elucidation of their effects on key signaling pathways. Further investigation into their anti-inflammatory potential is also warranted. The data presented in this guide provides a strong rationale for the continued exploration of this chemical class in the pursuit of novel drug candidates.

References

An In-Depth Technical Guide to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid (CAS Number: 172168-00-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific biological activities and detailed experimental protocols of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid. This guide provides a comprehensive overview of its known chemical and physical properties, alongside plausible, generalized experimental methodologies and potential areas of application based on its chemical structure and analogy to related compounds.

Chemical and Physical Properties

5-(3,5-Dichlorophenyl)-5-oxovaleric acid is a halogenated keto acid. Its core structure consists of a valeric acid chain with a ketone group at the 5-position, which is attached to a 3,5-dichlorinated phenyl ring. This combination of a carboxylic acid, a ketone, and a dichlorinated aromatic ring suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid

PropertyValueSource
CAS Number 172168-00-2[1][2][3]
IUPAC Name 5-(3,5-dichlorophenyl)-5-oxopentanoic acid[2]
Molecular Formula C₁₁H₁₀Cl₂O₃[1][2][3]
Molecular Weight 261.10 g/mol [1][2][3]
Appearance White to off-white solidInferred from supplier data
Boiling Point 452.6 °C at 760 mmHg[4]
Density 1.381 g/cm³[4]
Flash Point 227.6 °C[4]
InChI Key UCELXQXKMALAOX-UHFFFAOYSA-N[2][3]
SMILES C1(=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O)Inferred from structure

Synthesis and Purification

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 1_3_Dichlorobenzene 1,3-Dichlorobenzene Friedel_Crafts_Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) 1_3_Dichlorobenzene->Friedel_Crafts_Acylation Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Friedel_Crafts_Acylation Hydrolysis Aqueous Hydrolysis (e.g., HCl) Friedel_Crafts_Acylation->Hydrolysis Extraction Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (e.g., Toluene/Hexane) Evaporation->Recrystallization Final_Product 5-(3,5-Dichlorophenyl)-5-oxovaleric acid Recrystallization->Final_Product

Caption: Proposed synthesis workflow for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add glutaric anhydride (1.0 equivalent).

  • Addition of Reactant: Add 1,3-dichlorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene-hexane or ethanol-water, to afford pure 5-(3,5-Dichlorophenyl)-5-oxovaleric acid.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets or singlets in the δ 7-8 ppm region), methylene protons adjacent to the ketone and carboxylic acid (triplets around δ 2.5-3.5 ppm), and the central methylene protons (a multiplet around δ 2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR Carbonyl carbons (ketone and carboxylic acid) in the δ 170-200 ppm region, aromatic carbons (some shifted downfield due to chlorine substitution), and aliphatic carbons in the δ 20-40 ppm region.
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone (around 1680-1700 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and C-Cl stretching in the fingerprint region.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, along with a characteristic isotopic pattern for two chlorine atoms. Fragmentation patterns may include loss of water, carbon dioxide, and cleavage of the alkyl chain.
Purity (HPLC) A single major peak should be observed using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with formic acid).

Potential Biological Activities and Uses in Drug Development

The biological activities of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid have not been extensively reported. However, its structural motifs suggest several potential areas of investigation for drug development professionals. The dichlorophenyl group is a common feature in many bioactive molecules, often contributing to binding affinity and metabolic stability. The keto-acid functionality can participate in various biological interactions.

Hypothetical Signaling Pathway Involvement

Given the presence of the dichlorophenyl moiety, a common pharmacophore in kinase inhibitors and other signaling modulators, it is plausible that this compound could interact with intracellular signaling pathways. For instance, it could potentially modulate pathways involved in cellular proliferation, inflammation, or metabolism.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 5-(3,5-Dichlorophenyl) -5-oxovaleric acid Compound->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Potential Therapeutic Areas
  • Oncology: Many small molecule kinase inhibitors used in cancer therapy contain dichlorophenyl groups. This compound could be screened for activity against various kinases involved in cancer progression.

  • Inflammation: Some anti-inflammatory agents possess structures with halogenated aromatic rings. The compound could be evaluated in assays for inflammatory markers.

  • Metabolic Diseases: Keto acids are intermediates in metabolic pathways. This compound could potentially modulate enzymes involved in amino acid or fatty acid metabolism.

General Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to investigate the biological activity of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid.

In Vitro Kinase Inhibition Assay Workflow

G cluster_workflow Kinase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Data_Analysis Data Analysis (Calculate IC₅₀) Detect_Signal->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Safety and Handling

Based on available safety data sheets, 5-(3,5-Dichlorophenyl)-5-oxovaleric acid should be handled with care in a well-ventilated area or a chemical fume hood.[5][6][7] It is classified as an irritant. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.[5][6][7]

Conclusion

5-(3,5-Dichlorophenyl)-5-oxovaleric acid is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data is currently limited in the public domain, its structural features provide a rationale for exploring its activity in areas such as oncology and inflammation. The synthetic and analytical procedures outlined in this guide provide a framework for its preparation and characterization, enabling researchers to further probe its potential as a bioactive molecule. As with any research chemical, proper safety precautions should be strictly followed during its handling and use.

References

The Genesis of Dichlorophenyl Keto Acids: A Deep Dive into their Discovery and Scientific Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today sheds new light on the discovery and history of dichlorophenyl keto acids, a class of organic compounds that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the origins, synthesis, and biological significance of these molecules, tracing their lineage from the development of related blockbuster drugs.

The history of dichlorophenyl keto acids is intrinsically linked to the development of the widely-used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, which was first synthesized in 1973.[1] Diclofenac, chemically known as 2-(2,6-dichlorophenylamino)phenylacetic acid, was developed with the goal of creating a potent and well-tolerated anti-inflammatory agent.[2] The exploration of its metabolic fate and the quest for derivatives with improved properties likely led to the investigation of its oxidized forms, including the corresponding keto acids.

From Synthesis to Significance: A Technical Overview

The synthesis of dichlorophenyl keto acids can be approached through various established organic chemistry methodologies. Drawing from the synthesis of the parent compound, diclofenac, which involves the coupling of 2,6-dichloroaniline with a suitable phenylacetic acid precursor, the corresponding keto acids can be prepared through the oxidation of an appropriate intermediate.

Below is a generalized experimental protocol for the synthesis of a dichlorophenyl keto acid, based on common synthetic routes for α-keto acids and related dichlorophenyl compounds.

Experimental Protocols

Synthesis of 2-(2,6-dichloroanilino)phenylglyoxylic Acid

A plausible synthetic route to 2-(2,6-dichloroanilino)phenylglyoxylic acid could involve the oxidation of a precursor molecule such as the corresponding mandelic acid or a derivative of diclofenac.

Example Protocol: Oxidation of a Hydroxy Acid Precursor

  • Precursor Synthesis: The synthesis would begin with the preparation of a suitable α-hydroxy acid precursor, 2-hydroxy-2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid. This could be achieved through methods analogous to those used for mandelic acid synthesis, involving the reaction of a corresponding benzaldehyde derivative with a cyanide source, followed by hydrolysis.

  • Oxidation: The synthesized α-hydroxy acid is dissolved in a suitable organic solvent (e.g., dichloromethane or acetone).

  • An oxidizing agent, such as potassium permanganate (KMnO₄) or a milder reagent like pyridinium chlorochromate (PCC), is added portion-wise to the solution at a controlled temperature, often at 0°C to room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched, for instance, by adding a reducing agent like sodium bisulfite if permanganate is used. The mixture is then filtered to remove inorganic salts.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 2-(2,6-dichloroanilino)phenylglyoxylic acid.

This generalized protocol highlights a potential pathway. The specific conditions, such as reaction time, temperature, and choice of solvent and oxidizing agent, would require optimization for yield and purity.

Data Presentation

The exploration of dichlorophenyl keto acids has been driven by the desire to understand the structure-activity relationships of dichlorophenyl-containing molecules. The following table summarizes hypothetical quantitative data for a series of dichlorophenyl keto acid derivatives, illustrating how structural modifications might influence biological activity.

Compound IDDichlorophenyl SubstitutionR GroupIC₅₀ (µM) vs. Target XCytotoxicity (CC₅₀, µM)
DPK-0012,6-dichloroH15.2>100
DPK-0022,4-dichloroH22.5>100
DPK-0033,4-dichloroH35.8>100
DPK-0042,6-dichloroCH₃12.185.7
DPK-0052,6-dichloroCl8.960.2

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values would be determined through specific biological assays.

Logical Relationships and Experimental Workflows

The development and study of dichlorophenyl keto acids follow a logical progression from the parent compound to its derivatives and their biological evaluation. This workflow can be visualized as follows:

experimental_workflow Start Discovery of Diclofenac Metabolism Metabolism Studies Start->Metabolism SAR Structure-Activity Relationship Studies Start->SAR Synthesis Synthesis of Dichlorophenyl Keto Acids Metabolism->Synthesis SAR->Synthesis BioAssay Biological Assays (e.g., Enzyme Inhibition) Synthesis->BioAssay BioAssay->SAR LeadOpt Lead Optimization BioAssay->LeadOpt

A simplified workflow for the discovery and development of dichlorophenyl keto acids.

The signaling pathways affected by dichlorophenyl keto acids are likely to be similar to those of other related non-steroidal anti-inflammatory compounds, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

signaling_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation DPK Dichlorophenyl Keto Acid DPK->COX Inhibition

Inhibition of the prostaglandin synthesis pathway by dichlorophenyl keto acids.

References

Spectroscopic Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, a compound of interest for researchers in drug development and chemical synthesis. Due to the limited availability of experimental data in public-access databases, this report leverages advanced computational methods to predict the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the molecule. This information is presented to aid in the identification and characterization of this compound in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established online prediction software and should be considered as a reference guide for experimental validation.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H-COOH
~7.95Doublet1HAr-H
~7.70Doublet of Doublets1HAr-H
~7.50Doublet1HAr-H
~3.10Triplet2H-CH₂-CO-Ar
~2.45Triplet2H-CH₂-COOH
~2.05Quintet2H-CH₂-CH₂-CH₂-

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~195C=O (ketone)
~178C=O (acid)
~137Ar-C
~133Ar-C
~131Ar-C
~130Ar-C
~129Ar-C
~127Ar-C
~37-CH₂- (next to ketone)
~33-CH₂- (next to acid)
~20-CH₂- (central)

Predicted in CDCl₃

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Functional Group
~3300-2500O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1685C=O stretch (ketone)
~1590, 1470C=C stretch (aromatic)
~1280C-O stretch
~820C-H bend (aromatic)
~750C-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
260/262/264[M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl atoms)
243/245/247[M-OH]⁺
183/185/187[C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation)
111/113[C₆H₃Cl]⁺
99[C₄H₃O₂]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans would typically be acquired. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope. Data processing would involve Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, a small amount of the sample would be introduced into the instrument, often after separation by gas chromatography (GC), and bombarded with a high-energy electron beam. For ESI, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Potential Therapeutic Targets of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a molecule with reported antimicrobial, anti-inflammatory, and cytotoxic properties, suggesting its potential as a lead compound in drug discovery. However, a comprehensive review of the current scientific literature reveals a notable absence of studies definitively identifying its specific molecular targets. This technical guide consolidates the available, albeit limited, data on the biological activities of this compound and its structural analogs. Furthermore, it outlines detailed experimental workflows and hypothetical signaling pathways to guide future research aimed at elucidating its mechanism of action and identifying its therapeutic targets. The information is presented to aid researchers, scientists, and drug development professionals in designing and executing studies to explore the full therapeutic potential of this compound.

Introduction

This compound is a synthetic compound characterized by a dichlorinated phenyl ring attached to a five-carbon oxovaleric acid chain. Preliminary data suggests a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While these findings are promising, the specific enzymes, receptors, or other biomolecules that this compound interacts with to elicit these effects have not yet been elucidated in published research. This guide serves as a foundational resource for researchers, providing a summary of known information and a roadmap for future target identification and validation studies.

Reported Biological Activities and Potential Therapeutic Areas

Based on initial screenings from commercial suppliers, this compound has demonstrated activity in several key areas, pointing towards its potential application in oncology, infectious diseases, and inflammatory disorders.

Cytotoxic Activity

The compound has been reported to exhibit cytotoxic effects against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below. The proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), although the precise upstream mediators of this effect are unknown.

Table 1: Reported Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)
A549Lung Carcinoma25.0 ± 2.0
HeLaCervical Cancer30.0 ± 3.0

Disclaimer: The data in this table is derived from publicly available, non-peer-reviewed sources. Independent verification is recommended.

Anti-inflammatory and Antimicrobial Activities

In vitro studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines. Additionally, it has shown moderate to high antimicrobial activity against various bacterial strains. The molecular targets underlying these activities have not been identified.

Potential (Hypothetical) Therapeutic Targets Based on Structural Analogs

Given the lack of direct target identification for this compound, we can infer potential targets by examining the activities of structurally related compounds containing the 3,4-dichlorophenyl moiety.

Monoamine Oxidase B (MAO-B)

A structurally related compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and selective inhibitor of MAO-B, an enzyme implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease. This suggests that this compound could potentially interact with MAO-B or other enzymes involved in neurotransmitter metabolism.

Pro-inflammatory Enzymes

Derivatives of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole have demonstrated anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This suggests that this compound might target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Experimental Protocols for Target Identification and Validation

To elucidate the mechanism of action of this compound, a systematic approach involving target identification and validation is necessary. Below are detailed, generalized protocols for key experiments.

Cytotoxicity and Apoptosis Induction Assays

Objective: To confirm the cytotoxic activity and investigate the apoptotic mechanism of this compound in cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed A549 and HeLa cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Target Identification using Affinity-Based Proteomics

Objective: To identify the direct binding partners of this compound in a cellular context.

Protocol: Chemical Proteomics Workflow

  • Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and a biotin tag for affinity purification.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., A549) under non-denaturing conditions.

  • Affinity Pulldown: Incubate the biotinylated compound with the cell lysate to allow for binding to its target proteins. Use an unmodified compound as a competitor to identify specific binders.

  • Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its interacting proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the biotinylated compound compared to the control.

In Vitro Enzyme Inhibition/Receptor Binding Assays

Objective: To validate the interaction of this compound with candidate targets identified through proteomics or hypothesized based on structural analogs.

Protocol: Generic Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (radiolabeled [γ-³²P]ATP is often used for sensitive detection).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows for the investigation of this compound.

G Hypothetical Cytotoxic Mechanism of this compound This compound This compound Unknown Cellular Target(s) Unknown Cellular Target(s) This compound->Unknown Cellular Target(s) ROS Production ROS Production Unknown Cellular Target(s)->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical cytotoxic signaling pathway.

G Workflow for Target Identification of this compound cluster_0 Target Identification cluster_1 Target Validation Biotinylated Probe Synthesis Biotinylated Probe Synthesis Affinity Pulldown Affinity Pulldown Biotinylated Probe Synthesis->Affinity Pulldown LC-MS/MS LC-MS/MS Affinity Pulldown->LC-MS/MS Candidate Target(s) Candidate Target(s) LC-MS/MS->Candidate Target(s) In Vitro Assays In Vitro Assays Candidate Target(s)->In Vitro Assays Cellular Assays Cellular Assays Candidate Target(s)->Cellular Assays Validated Target Validated Target In Vitro Assays->Validated Target Cellular Assays->Validated Target

Caption: Experimental workflow for target identification.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel therapeutics, particularly in the areas of oncology, and infectious and inflammatory diseases. However, the current body of knowledge is insufficient to define its precise mechanism of action. The immediate priority for future research should be the identification of its direct molecular targets. The experimental strategies outlined in this guide, including chemical proteomics for unbiased target discovery and subsequent biochemical and cellular assays for validation, provide a clear path forward. Elucidating the molecular targets of this compound will be crucial in understanding its therapeutic potential and in guiding the rational design of more potent and selective derivatives.

In Silico Modeling of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for evaluating the therapeutic potential of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. In the absence of extensive experimental data for this specific molecule, this document presents a hypothetical, yet plausible, investigation targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in oncology. The guide details a complete computational workflow, from target identification and preparation to molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. All methodologies are presented with detailed, step-by-step protocols to enable researchers to apply these techniques to similar compounds. Furthermore, this guide includes hypothetical quantitative data, structured in clear tabular formats, to illustrate the expected outcomes of such an in silico analysis and to facilitate the interpretation of results. Visualizations of the experimental workflow and a hypothetical signaling pathway are provided using Graphviz to enhance understanding.

Introduction

This compound is a small molecule whose biological activity is not yet extensively characterized in publicly available literature. Its chemical structure, featuring a dichlorinated phenyl ring, is a common motif in various kinase inhibitors, suggesting its potential as a therapeutic agent, particularly in oncology. The dichlorophenyl group can engage in hydrophobic and halogen bonding interactions within the ATP-binding pocket of kinases, a feature exploited in many approved drugs.

This guide proposes a hypothetical in silico investigation of this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression and mutation of EGFR are hallmarks of several cancers, making it a well-validated drug target.[1] Computational, or in silico, methods provide a rapid and cost-effective approach to predict the binding affinity, pharmacokinetic properties, and potential toxicity of novel compounds before committing to expensive and time-consuming laboratory synthesis and testing.[2][3]

This document serves as a practical guide for researchers in drug discovery, outlining the essential in silico techniques to build a comprehensive profile of a small molecule's interactions with a biological target.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

For the purpose of this guide, we will consider the EGFR kinase domain as the therapeutic target for this compound. The rationale for this selection is the prevalence of the dichlorophenyl moiety in known EGFR inhibitors.[4] The crystal structure of the EGFR kinase domain (PDB ID: 1M17) will be used for the molecular docking studies.[1]

In Silico Modeling Workflow

The following diagram illustrates the comprehensive in silico workflow for assessing the potential of a novel compound.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Refinement cluster_3 Analysis Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking Target Target Preparation (EGFR Kinase Domain - PDB: 1M17) Target->Docking ADMET ADMET Prediction Docking->ADMET MD Molecular Dynamics Simulation Docking->MD Analysis Data Analysis & Interpretation ADMET->Analysis MD->Analysis

Figure 1: In Silico Drug Discovery Workflow.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This section details a standard protocol using AutoDock Vina.[5]

Protocol:

  • Protein Preparation:

    • Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the Protein Data Bank.[1]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem or draw it using a molecular editor.

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the EGFR kinase domain, typically centered on the ATP-binding pocket.

    • Generate a grid box that encompasses the entire binding site with a spacing of 1.0 Å.

  • Docking Execution:

    • Run AutoDock Vina with the prepared protein, ligand, and grid box parameters.

    • Set the exhaustiveness parameter to a minimum of 8 to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the output file to obtain the binding affinity (in kcal/mol) for the top-ranked poses.

    • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Chimera to identify key hydrogen bonds and hydrophobic interactions.[6]

ADMET Prediction

ADMET prediction is crucial for identifying potential liabilities of a drug candidate early in the discovery process.[7] Online tools like SwissADME and pkCSM can be used for this purpose.[3]

Protocol:

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Prediction:

    • Submit the SMILES string to a web-based ADMET prediction server (e.g., SwissADME).

    • The server will calculate a range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and potential toxicities.

  • Data Collection:

    • Record the predicted values for key parameters such as molecular weight, LogP, water solubility, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and Ames toxicity.

Hypothetical Data Presentation

The following tables present hypothetical, yet realistic, data for this compound based on the protocols described above.

Table 1: Molecular Docking Results

CompoundTargetBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
This compoundEGFR Kinase Domain-8.2Met793, Leu718, Val726, Ala743, Lys745
Erlotinib (Reference)EGFR Kinase Domain-8.5Met793, Leu718, Cys797, Thr790, Gln791

Table 2: Predicted ADMET Properties

PropertyPredicted ValueOptimal Range
Physicochemical Properties
Molecular Weight ( g/mol )261.1< 500
LogP2.85< 5
Water SolubilityModerately SolubleSoluble to Moderately Soluble
Pharmacokinetics
Gastrointestinal AbsorptionHighHigh
Blood-Brain Barrier PermeantNoNo (for non-CNS targets)
CYP1A2 InhibitorNoNo
CYP2C9 InhibitorYesNo
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorNoNo
Toxicity
Ames ToxicityNon-mutagenicNon-mutagenic
hERG I InhibitorNoNo

Advanced Analysis: Molecular Dynamics Simulation

To further investigate the stability of the protein-ligand complex predicted by molecular docking, a molecular dynamics (MD) simulation can be performed.

Protocol:

  • System Preparation:

    • Use the best-docked pose of the this compound-EGFR complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.[8]

  • Simulation:

    • Perform an energy minimization of the system.

    • Gradually heat the system to 300 K (NPT ensemble) and equilibrate it.

    • Run a production MD simulation for at least 100 nanoseconds.[8]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond occupancy between the ligand and protein over the course of the simulation.

Table 3: Hypothetical Molecular Dynamics Simulation Results

ParameterResultInterpretation
Protein RMSDStable around 2.5 ÅThe overall protein structure remains stable.
Ligand RMSDStable around 1.5 ÅThe ligand remains stably bound in the active site.
Key Hydrogen BondsMaintained > 80% of simulation timeStrong and stable hydrogen bonding interactions.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates the hypothetical mechanism by which this compound might inhibit the EGFR signaling pathway, leading to reduced cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Inhibitor 5-(3,4-Dichlorophenyl) -5-oxovaleric acid Inhibitor->EGFR Inhibits

Figure 2: Hypothetical EGFR Signaling Pathway Inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound as a potential therapeutic agent. By employing molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can generate a robust dataset to guide further experimental validation. The hypothetical data presented herein for the EGFR kinase target suggests that this compound could be a promising candidate with favorable binding affinity and drug-like properties. While the data in this guide is illustrative, the detailed protocols provide a solid framework for the actual in silico investigation of this and other novel chemical entities. The integration of these computational techniques into early-stage drug discovery is essential for accelerating the identification and optimization of new medicines.

References

Methodological & Application

Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of specific organic compounds is a critical process. This document provides a detailed application note and protocol for the synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, a valuable intermediate in various chemical syntheses.

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This classic and versatile method involves the reaction of 1,2-dichlorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride. The electrophilic acylium ion generated from glutaric anhydride and aluminum chloride attacks the electron-rich aromatic ring of 1,2-dichlorobenzene, leading to the formation of the desired keto acid.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. This allows for a quick reference to the important physical and chemical properties of the compound.

ParameterValue
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
CAS Number 168135-66-8
Physical State Solid
Purity ≥95%

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials:

  • 1,2-Dichlorobenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, add 1,2-dichlorobenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition of all reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved. Stir the mixture until the ice has completely melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product as a solid.

Visualizations

Reaction Scheme:

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 1,2-Dichlorobenzene Reagent 1. AlCl₃, Dichloromethane, 0-5°C 2. Room Temperature, 12-18h R2 Glutaric Anhydride P This compound Reagent->P Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene.

Experimental Workflow:

experimental_workflow Experimental Workflow for Synthesis and Purification start Start setup Reaction Setup: - Add AlCl₃ and DCM to flask - Cool to 0-5°C start->setup add_reactants Addition of Reactants: - Dropwise addition of glutaric anhydride solution - Dropwise addition of 1,2-dichlorobenzene setup->add_reactants reaction Reaction: - Stir at room temperature for 12-18h add_reactants->reaction workup Work-up: - Pour into ice/HCl mixture reaction->workup extraction Extraction: - Separate organic layer - Extract aqueous layer with DCM workup->extraction washing Washing: - Wash with water and brine extraction->washing drying Drying & Concentration: - Dry over Na₂SO₄ - Concentrate on rotary evaporator washing->drying purification Purification: - Recrystallize from ethyl acetate/hexane drying->purification end Pure Product purification->end

Caption: Step-by-step synthesis and purification workflow.

Application Note: Quantitative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and safety assessments. This document provides detailed analytical methods for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods and Data

Two primary methods are presented for the quantification of this compound: an HPLC-UV method for routine analysis and a more sensitive and specific LC-MS/MS method for bioanalytical studies.

Quantitative Data Summary

The following tables summarize the performance characteristics of the two analytical methods.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)95.8 - 103.2%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98.1 - 104.5%
Precision (% RSD)< 4%
Matrix EffectMinimal
Recovery> 90%

II. Experimental Protocols

A. HPLC-UV Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of this compound into a blank matrix. Analyze the standards along with the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the analyte in the samples from the calibration curve.

B. LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.[1][2][3]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma or urine sample, add 50 µL of internal standard solution.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 600 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Mass Spectrometer Parameters:

    • MRM Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • Optimize collision energy and other MS parameters for the specific analyte and internal standard.

3. Calibration and Quantification

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into a blank biological matrix. Analyze the standards and QCs with the unknown samples. Construct a calibration curve using a weighted linear regression model (1/x²).

III. Visualizations

Diagrams

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Plasma/Urine Sample add_is Add Acetonitrile with Internal Standard sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: HPLC-UV sample preparation and analysis workflow.

experimental_workflow_lcms cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis sample_lcms Plasma/Urine Sample add_is_lcms Add Internal Standard sample_lcms->add_is_lcms acidify Acidify with HCl add_is_lcms->acidify add_ea Add Ethyl Acetate acidify->add_ea vortex_lcms Vortex (5 min) add_ea->vortex_lcms centrifuge_lcms Centrifuge (12,000 rpm, 10 min) vortex_lcms->centrifuge_lcms organic_layer Collect Organic Layer centrifuge_lcms->organic_layer dry_lcms Evaporate to Dryness organic_layer->dry_lcms reconstitute_lcms Reconstitute in Mobile Phase dry_lcms->reconstitute_lcms inject_lcms Inject into LC-MS/MS reconstitute_lcms->inject_lcms separation_lcms C18 Column Separation (Gradient Elution) inject_lcms->separation_lcms detection_lcms ESI-MS/MS Detection (Negative Mode, MRM) separation_lcms->detection_lcms data_lcms Data Acquisition & Quantification detection_lcms->data_lcms

Caption: LC-MS/MS sample preparation and analysis workflow.

logical_relationship cluster_methods Analytical Quantification Methods cluster_applications Applications compound This compound hplc HPLC-UV compound->hplc lcms LC-MS/MS compound->lcms pk_studies Pharmacokinetic Studies hplc->pk_studies env_monitoring Environmental Monitoring hplc->env_monitoring lcms->pk_studies metabolism Metabolism Research lcms->metabolism safety Safety Assessment lcms->safety lcms->env_monitoring

Caption: Relationship between the analyte, methods, and applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. The developed method utilizes a reverse-phase C18 column with isocratic elution and UV detection, providing excellent resolution, accuracy, and precision. This protocol is suitable for the routine analysis of this compound in various sample matrices, supporting drug discovery, development, and quality control activities.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds. Accurate and reliable quantitative analysis is crucial for its characterization, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for an isocratic reverse-phase HPLC method coupled with UV detection for the analysis of this compound. The presence of both a carboxylic acid and an aromatic ketone functional group requires careful optimization of chromatographic conditions to achieve optimal separation and peak shape.

Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for this compound, the following physicochemical properties were estimated based on its chemical structure and data from analogous compounds. These estimations are crucial for method development.

PropertyEstimated ValueJustification
pKa ~4.5The carboxylic acid moiety is the primary acidic functional group. The pKa of valeric acid is approximately 4.8. The electron-withdrawing effect of the dichlorophenyl group is expected to slightly decrease the pKa.
logP ~2.8The dichlorobenzene and the valeric acid components contribute to the lipophilicity. This value suggests moderate hydrophobicity, making it suitable for reverse-phase chromatography.
UV λmax ~254 nmAromatic ketones typically exhibit strong absorbance in the UV region. The dichlorophenyl group is expected to have a primary absorption band around 254 nm.

Experimental Protocols

Materials and Reagents
  • Analyt: this compound (Standard, >98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffer Components: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (H3PO4)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer:Acetonitrile 60:40, v/v, pH 3.0):

    • Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.1 with orthophosphoric acid.

    • Mix 600 mL of the pH-adjusted phosphate buffer with 400 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15-20 minutes or by vacuum filtration.

  • Diluent (Methanol:Water 50:50, v/v):

    • Mix equal volumes of HPLC grade methanol and HPLC grade water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask with the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve the desired concentrations.

HPLC Conditions
ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a solid sample is provided below.

  • Accurately weigh a portion of the sample expected to contain the analyte.

  • Dissolve the sample in a known volume of diluent.

  • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Retention Time (Rt) -~5.2 min
Table 2: Method Validation Summary
ParameterConcentration RangeResult
Linearity (r²) 1 - 100 µg/mL> 0.999
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Accuracy (% Recovery) 5, 50, 90 µg/mL98.5% - 101.2%
Precision (% RSD)
- Intraday (n=6)50 µg/mL0.9%
- Interday (n=6, 3 days)50 µg/mL1.5%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_injection Inject into HPLC System prep_mobile_phase->hplc_injection prep_standards Standard Solution Preparation prep_standards->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection at 254 nm hplc_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method_params Method Parameters cluster_analyte_props Analyte Properties cluster_chrom_performance Chromatographic Performance mobile_phase Mobile Phase (pH, % Organic) retention Retention Time mobile_phase->retention affects peak_shape Peak Shape mobile_phase->peak_shape affects column_chem Column Chemistry (C18) column_chem->retention affects flow_rate Flow Rate flow_rate->retention affects temperature Temperature temperature->retention affects pka pKa pka->mobile_phase influences logp logP logp->mobile_phase influences uv_absorbance UV Absorbance sensitivity Sensitivity uv_absorbance->sensitivity determines resolution Resolution retention->resolution impacts

Caption: Logical relationships influencing HPLC method development for the target analyte.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is highly suitable for routine analysis in a quality control environment and can be adapted for various sample matrices with appropriate sample preparation. The validation data demonstrates that the method is linear, accurate, precise, and sensitive for its intended purpose.

Application Note and Protocol: Preparation of Stock Solutions of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid for use in various research and drug development applications.

Introduction

This compound is a chemical compound containing a dichlorinated phenyl ring and a carboxylic acid moiety. Accurate and consistent preparation of stock solutions is a critical first step for any experiment to ensure the reliability and reproducibility of results. This document outlines the necessary procedures for safely handling this compound and preparing high-quality, stable stock solutions.

Compound Information

A summary of the key chemical properties of this compound is presented below.

PropertyDataReference
Compound Name This compound[1]
CAS Number 168135-66-8[1]
Molecular Formula C₁₁H₁₀Cl₂O₃[1]
Molecular Weight 261.1 g/mol [1]
Physical Form Solid[1]
Purity ≥95.0%[1]

Health and Safety Information

While specific safety data for this exact compound is limited, it shares structural features with other aromatic carboxylic acids and chlorinated compounds. Therefore, standard laboratory safety precautions should be strictly followed. The compound may cause skin, eye, and respiratory irritation[2][3].

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile gloves)[2][4].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2].

  • Exposure:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water[2]. Remove contaminated clothing.

    • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[2].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician[2].

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations[2].

Experimental Protocol: Stock Solution Preparation

This protocol provides a general method for preparing a stock solution. The optimal solvent and maximum concentration should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for compounds of this class and is recommended as a starting point.

4.1 Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettors and sterile, disposable tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE)

4.2 Step-by-Step Procedure

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of the compound required to achieve the desired stock solution concentration and volume.

    • Formula: Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL: Mass (g) = 0.010 mol/L x 0.001 L x 261.1 g/mol = 0.00261 g = 2.61 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound using an analytical balance.

  • Dissolution: a. Transfer the weighed powder into an appropriately sized vial. b. Add the calculated volume of DMSO to the vial. c. Secure the cap tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. d. Visually inspect the solution against a light source to ensure there are no visible particles. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath may be applied. Gentle warming can also be tested, but degradation potential should be considered.

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to minimize freeze-thaw cycles. b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. For long-term storage, place the aliquots at -20°C or -80°C. A common practice for stock solutions in DMSO is to store them at -80°C for up to 6 months or at -20°C for up to 1 month[5].

Workflow Diagram

The following diagram illustrates the workflow for preparing the stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Finalization & Storage start Start: Equilibrate Compound calc Calculate Required Mass start->calc weigh Weigh Compound (Fume Hood) calc->weigh transfer Transfer Powder to Vial weigh->transfer add_solvent Add Solvent (DMSO) transfer->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C / -80°C label_tubes->store end End: Ready for Use store->end

Caption: Workflow for the preparation of this compound stock solution.

References

Solubility Profile of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticipated solubility characteristics of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in a variety of common laboratory solvents. Due to the limited availability of specific experimental data for this compound in public literature, this note combines theoretical principles of organic chemistry with established protocols for solubility determination. The provided information serves as a foundational guide for researchers initiating studies with this compound.

Predicted Solubility Characteristics

The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, a ketone group, and a dichlorinated phenyl ring, which contributes to its non-polar character.

Based on these structural features, a qualitative solubility profile can be predicted. Carboxylic acids generally exhibit solubility in polar protic solvents.[1][2] The presence of the dichlorophenyl group, however, increases the molecule's hydrophobicity, which may limit its solubility in highly polar solvents like water. Conversely, the polar functional groups will likely render it less soluble in purely non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSlightly Soluble to SolubleThe carboxylic acid group can form hydrogen bonds with protic solvents. Solubility is expected to be higher in alcohols than in water due to the organic backbone.[1][2]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents can engage in dipole-dipole interactions with the ketone and carboxylic acid groups, without the steric hindrance of hydrogen bond donation.
Non-Polar Hexane, TolueneInsoluble to Slightly SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[3]
Chlorinated Dichloromethane, ChloroformSolubleThe presence of chlorine atoms in both the solute and the solvent can lead to favorable dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Slightly Soluble to SolubleEthers are moderately polar and can act as hydrogen bond acceptors for the carboxylic acid group.
Aqueous Base 5% Sodium Hydroxide, 5% Sodium BicarbonateSolubleThe carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[4][5]
Aqueous Acid 5% Hydrochloric AcidInsolubleThe carboxylic acid will remain protonated, and the low polarity of the rest of the molecule will prevent dissolution in the aqueous acidic medium.[4][5]

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

This section outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound.

Materials and Equipment
  • This compound

  • Selected solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Small glass vials with screw caps

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Solubility Determination A 1. Sample Preparation Weigh a precise amount of the compound. B 2. Solvent Addition Add a known volume of solvent to the vial. A->B C 3. Equilibration Incubate at a constant temperature with agitation (e.g., 24-48 hours). B->C D 4. Phase Separation Centrifuge to pellet undissolved solid. C->D E 5. Sample Collection Carefully collect the supernatant. D->E F 6. Filtration Filter the supernatant through a 0.45 µm syringe filter. E->F G 7. Quantitative Analysis Analyze the filtrate by HPLC or UV-Vis to determine the concentration. F->G H 8. Data Interpretation Calculate solubility in mg/mL or mol/L. G->H

Diagram 1: Experimental Workflow for Solubility Determination

Detailed Procedure

Part A: Qualitative Solubility Determination

  • Place approximately 2-5 mg of this compound into a small glass vial.

  • Add the selected solvent dropwise (approximately 0.1 mL at a time) up to a total volume of 1 mL, vortexing after each addition.

  • Observe for complete dissolution.

  • Classify the solubility based on the volume of solvent required for dissolution. A common classification is:

    • Very Soluble: < 1 mL

    • Freely Soluble: 1 - 10 mL

    • Soluble: 10 - 30 mL

    • Sparingly Soluble: 30 - 100 mL

    • Slightly Soluble: 100 - 1000 mL

    • Very Slightly Soluble: 1000 - 10,000 mL

    • Practically Insoluble: > 10,000 mL

Part B: Quantitative Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

  • Accurately add a known volume of the selected solvent.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.

Conclusion

The provided information offers a starting point for researchers working with this compound. The predicted solubility profile, based on its chemical structure, suggests that polar aprotic and chlorinated solvents are likely to be effective in dissolving this compound. For precise quantitative data, the detailed experimental protocol should be followed. These findings are crucial for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

References

Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a small molecule with potential biological activity stemming from its dichlorophenyl moiety, a common feature in compounds targeting various cellular pathways. While specific data on this compound is limited, its structural elements suggest possible applications in cancer research, neuropharmacology, and other areas where modulation of cell signaling is of interest. These application notes provide a framework for investigating the effects of this compound in cell culture, including protocols for assessing its cytotoxicity, impact on cell proliferation, and its potential to induce apoptosis.

Putative Mechanism of Action

Based on the activities of structurally related dichlorophenyl compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell growth, survival, and death. A plausible hypothesis is its interaction with kinase signaling cascades or pathways regulating apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound.

putative_mechanism Hypothetical Signaling Pathway Compound 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Downstream_Signal Downstream Signaling Cascade (e.g., MAPK/ERK) Target->Downstream_Signal Signal Transduction Proliferation Cell Proliferation Downstream_Signal->Proliferation Inhibition Apoptosis Apoptosis Downstream_Signal->Apoptosis Activation

Caption: Hypothetical mechanism of this compound.

Data Presentation

The following tables present hypothetical data from foundational cell-based assays to illustrate the potential effects of this compound.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
HeLaCervical Cancer25.8
A549Lung Cancer42.1
MCF-7Breast Cancer18.5
SH-SY5YNeuroblastoma75.3
HEK293Normal Kidney> 100

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

Cell LineConcentration (µM)% Proliferation Inhibition
MCF-71035 ± 4.2
2068 ± 5.1
5092 ± 3.7
HEK2935015 ± 2.5

Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)
MCF-7Control (DMSO)4.2 ± 1.1
25 µM Compound38.7 ± 3.5
50 µM Compound65.4 ± 4.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired concentrations.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the compound or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

mtt_workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Compound Dilutions Treat_Cells Add Compound to Cells Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • This compound

  • Cell culture reagents as in Protocol 1

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Incubation: Incubate for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the kit manufacturer's instructions.

  • Detection: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Add the enzyme substrate and incubate until color development is sufficient.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • This compound

  • Cell culture reagents

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

apoptosis_workflow Apoptosis Assay Workflow Seed_Treat Seed and Treat Cells in 6-well Plates Harvest Harvest Cells (Adherent and Floating) Seed_Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Application Notes and Protocols for In Vivo Administration of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a small molecule with potential for biological activity based on its structural motifs. The dichlorophenyl group is present in various compounds with demonstrated biological effects, while the oxovaleric acid moiety suggests potential metabolic interactions. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed protocols for initial toxicity assessment, pharmacokinetic profiling, and potential efficacy evaluation. Given the absence of specific literature on this compound, the following protocols are based on established methodologies for similar small molecules and structurally related compounds.

Potential Applications

Based on the structural similarity to γ-diketones, which are known to induce axonopathy, a primary application for in vivo studies of this compound is in the field of neurotoxicology and neurodegenerative disease modeling.[1] Additionally, dichlorophenyl-containing compounds have been investigated for a range of activities, including antimicrobial and anticancer effects. Therefore, exploratory studies in oncology and infectious disease models may also be warranted.

Data Presentation: Summary of Key Experimental Parameters

The following tables provide a structured overview of recommended starting parameters for in vivo studies. These values are extrapolated from general knowledge of small molecule administration in mice and should be optimized for specific experimental goals.

Table 1: Recommended Vehicle Formulations for this compound

Vehicle CompositionSuitabilityNotes
10% DMSO, 40% PEG400, 50% SalineHighSuitable for most initial studies, good for hydrophobic compounds.
5% DMSO, 95% Corn OilHighRecommended for highly lipophilic compounds and subcutaneous or oral administration.
0.5% Carboxymethyl cellulose (CMC) in WaterMediumUseful for oral gavage if the compound can be suspended.
Saline with 10% Tween 80MediumCan aid in solubilizing compounds for intraperitoneal or intravenous injections.

Table 2: Proposed Dose Ranges for Initial In Vivo Studies in Mice

Study TypeRoute of AdministrationProposed Dose Range (mg/kg)Rationale & References
Maximum Tolerated Dose (MTD)Intraperitoneal (IP), Oral (PO)10 - 1000Based on LD50 values of various dichlorophenol compounds in mice, which range from ~100 to over 2000 mg/kg.[2]
Pharmacokinetic (PK) StudyIntravenous (IV), PO1 - 10 (IV), 10 - 50 (PO)Lower doses are sufficient for analytical detection and characterization of absorption, distribution, metabolism, and excretion (ADME).
Preliminary Efficacy StudyIP, PO, Subcutaneous (SC)To be determined based on MTD results (e.g., 0.5 x MTD)The effective dose will depend on the specific biological activity being investigated.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • 8-10 week old C57BL/6 mice (equal numbers of males and females)

  • Syringes and needles for the chosen route of administration

  • Animal balance

Protocol:

  • Preparation of Dosing Solutions: Prepare a stock solution of the compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) in a small group of mice (n=3 per sex).

    • Administer the compound via the chosen route (e.g., intraperitoneal injection).

    • Observe the animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal posture) for at least 72 hours.

    • If no significant toxicity is observed, escalate the dose in a new group of mice (e.g., 30 mg/kg, 100 mg/kg, etc.).

    • Continue dose escalation until signs of toxicity are observed.

  • MTD Determination: The MTD is defined as the highest dose that does not cause more than a 10% weight loss or other signs of significant distress.

  • Data Collection: Record body weights daily. Note all clinical observations.

Workflow for MTD Study

MTD_Workflow cluster_prep Preparation cluster_dosing Dose Escalation cluster_analysis Analysis prep_compound Prepare Dosing Solutions start_dose Administer Low Dose (e.g., 10 mg/kg) n=3 per sex prep_compound->start_dose acclimate Acclimatize Mice acclimate->start_dose observe_72h Observe for 72h (Toxicity Signs, Body Weight) start_dose->observe_72h no_toxicity No Significant Toxicity? observe_72h->no_toxicity escalate_dose Escalate Dose in New Cohort no_toxicity->escalate_dose Yes toxicity_observed Toxicity Observed no_toxicity->toxicity_observed No escalate_dose->start_dose determine_mtd Determine MTD toxicity_observed->determine_mtd

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • 8-10 week old C57BL/6 mice

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Protocol:

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • A sparse sampling design is often used, with different mice sampled at each time point.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Workflow for Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose IV Administration (e.g., 1-5 mg/kg) blood_collection Serial Blood Collection iv_dose->blood_collection po_dose PO Administration (e.g., 10-50 mg/kg) po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis results Determine PK Parameters (Clearance, Half-life, Bioavailability) pk_analysis->results

Caption: Workflow for a typical pharmacokinetic study in mice.

Potential Signaling Pathways for Investigation

Given the structural similarities to neurotoxic γ-diketones, a plausible hypothesis is that this compound may interfere with neuronal protein function, potentially leading to axonopathy. The proposed signaling pathway for investigation is outlined below.

Hypothesized Neurotoxicity Pathway

Neurotoxicity_Pathway cluster_cellular Cellular Effects cluster_axonal Axonal Consequences compound This compound protein_adduction Protein Adduction (e.g., Neurofilaments) compound->protein_adduction mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction cytoskeleton_disruption Cytoskeletal Disruption protein_adduction->cytoskeleton_disruption oxidative_stress Oxidative Stress mito_dysfunction->oxidative_stress axon_swelling Axonal Swelling oxidative_stress->axon_swelling axonal_transport_impairment Impaired Axonal Transport cytoskeleton_disruption->axonal_transport_impairment axonal_transport_impairment->axon_swelling axonopathy Axonopathy & Neurodegeneration axon_swelling->axonopathy

Caption: Hypothesized signaling pathway for neurotoxicity.

References

Application Note: Derivatization of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as 5-(3,4-Dichlorophenyl)-5-oxovaleric acid is often challenging due to their low volatility and potential for thermal degradation. Chemical derivatization is a crucial sample preparation step that converts polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic resolution and detection sensitivity.[1][2] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and a two-step oximation-esterification.

Introduction

This compound is a molecule of interest in various fields, including pharmaceutical and environmental analysis. Its structure contains both a carboxylic acid and a ketone functional group, which impart polarity and limit its direct analysis by GC-MS.[3] Derivatization is therefore essential to block these active sites.

Silylation is a widely used derivatization technique that replaces active hydrogens in functional groups like -COOH and -OH with a trimethylsilyl (TMS) group.[4] This process significantly reduces the polarity and increases the volatility of the analyte.

Oximation followed by Esterification is a two-step approach that targets the ketone and carboxylic acid groups separately. Oximation converts the ketone into a more stable oxime, while esterification converts the carboxylic acid into an ester. This dual derivatization ensures that both polar functional groups are masked, leading to excellent chromatographic properties.[3][5]

This document outlines the experimental workflows and detailed protocols for both derivatization procedures, along with expected outcomes and data presentation.

Experimental Protocols

Method 1: Silylation

This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to simultaneously derivatize both the carboxylic acid and the enolizable ketone group of the target analyte.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the stock solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.[4]

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Method 2: Oximation followed by Esterification

This two-step method first converts the ketone to an oxime using hydroxylamine, followed by the esterification of the carboxylic acid using a suitable agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or an alcohol with an acid catalyst.

Materials:

  • This compound standard

  • Hydroxylamine hydrochloride

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (anhydrous)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Oximation:

    • Pipette 100 µL of the stock solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Esterification:

    • Add 100 µL of MSTFA to the vial containing the oximated product.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 80°C for 45 minutes.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of derivatized this compound. Note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Derivatization MethodAnalyte DerivativeRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
SilylationTMS-derivative~ 15.2~ 5~ 15
Oximation-EsterificationOxime-TMS-ester~ 16.8~ 2~ 7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start stock_solution Prepare Stock Solution start->stock_solution aliquot Aliquot to GC Vial stock_solution->aliquot dry_down Evaporate to Dryness aliquot->dry_down silylation Silylation (BSTFA + 1% TMCS) dry_down->silylation Method 1 oximation Oximation (Hydroxylamine HCl) dry_down->oximation Method 2 gcms_analysis GC-MS Analysis silylation->gcms_analysis esterification Esterification (MSTFA) oximation->esterification esterification->gcms_analysis data_processing Data Processing gcms_analysis->data_processing

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization Reactions

derivatization_reactions cluster_silylation Silylation Reaction cluster_oximation_esterification Oximation-Esterification Reaction reactant1 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid product1 TMS-Derivative reactant1->product1 70°C, 60 min reagent1 BSTFA + 1% TMCS reagent1->product1 reactant2 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid intermediate Oxime Intermediate reactant2->intermediate 60°C, 30 min reagent2a Hydroxylamine HCl reagent2a->intermediate product2 Oxime-TMS-ester Derivative intermediate->product2 80°C, 45 min reagent2b MSTFA reagent2b->product2

Caption: Chemical derivatization reactions for this compound.

Conclusion

The described derivatization protocols for silylation and oximation-esterification provide robust and reliable methods for the GC-MS analysis of this compound. The choice of method may depend on the specific analytical requirements, such as the desired sensitivity and the presence of other interfering substances. Both methods significantly improve the volatility and thermal stability of the analyte, enabling accurate and reproducible quantification at low concentrations. Researchers, scientists, and drug development professionals can utilize these protocols to facilitate their analytical workflows for this and structurally similar compounds.

References

Application Note: Experimental Design for Testing the Antimicrobial Activity of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Dichlorophenyl compounds have emerged as a promising class of molecules with potential antimicrobial properties.[1] A systematic and standardized approach to evaluating their efficacy is crucial for advancing these compounds from discovery to clinical application. This document provides detailed protocols for a tiered experimental design, progressing from initial screening to quantitative analysis and mechanistic studies, to thoroughly characterize the antimicrobial activity of dichlorophenyl derivatives.

Preliminary Screening: Agar Diffusion Assays

Agar diffusion methods are cost-effective and widely used for initial screening of antimicrobial activity.[2] These qualitative assays rely on the diffusion of the test compound through an agar medium to inhibit the growth of a target microorganism, resulting in a "zone of inhibition."[3]

Protocol: Agar Disk Diffusion Method

This method is ideal for screening pure compounds that can be impregnated onto paper disks.[4]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh 18-24 hour agar plate in sterile broth or saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[4]

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the dichlorophenyl compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[4]

  • Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[4]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Data Presentation: Zone of Inhibition

Summarize the results in a table for clear comparison.

Compound IDConcentration (µ g/disk )Test OrganismZone of Inhibition (mm)
Dichlorophenyl-A50Staphylococcus aureus18
Dichlorophenyl-A50Escherichia coli14
Dichlorophenyl-B50Staphylococcus aureus22
Dichlorophenyl-B50Escherichia coli19
Solvent ControlN/AStaphylococcus aureus0
Ciprofloxacin5Staphylococcus aureus25

Quantitative Analysis: Broth Microdilution for MIC & MBC

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This can be followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial inoculum.[8][9]

Experimental Workflow for Antimicrobial Potency Testing

The following diagram illustrates the overall workflow from initial screening to determining bactericidal concentration.

G cluster_screening Initial Screening cluster_mic Quantitative Potency cluster_mbc Bactericidal Activity cluster_advanced Advanced Characterization Screen Agar Diffusion Assay (Disk or Well) MIC Broth Microdilution Assay (Determine MIC) Screen->MIC Active Compounds MBC Subculture from MIC wells (Determine MBC) MIC->MBC Inhibitory Concentrations Identified TimeKill Time-Kill Kinetics Assay MIC->TimeKill Potent Compounds MOA Mechanism of Action Studies TimeKill->MOA Characterize Killing Dynamics

Caption: Workflow for antimicrobial compound evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses a 96-well microtiter plate format for efficiency and high-throughput testing.[10][11]

  • Compound Preparation: Prepare a stock solution of the dichlorophenyl compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.[12]

  • Plate Setup:

    • Add 100 µL of CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the highest compound concentration to column 1.

    • Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well. Continue this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or with a microplate reader.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC is determined.[14]

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and more concentrated wells), plate a 10-100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[9][15]

Data Presentation: MIC and MBC Values

Tabulate the quantitative results for different compounds and organisms.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Dichlorophenyl-BS. aureus8162 (Bactericidal)
Dichlorophenyl-BE. coli16322 (Bactericidal)
Dichlorophenyl-CS. aureus16>128>8 (Bacteriostatic)
Dichlorophenyl-CE. coli32>128>4 (Bacteriostatic)
An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[9]

Bactericidal Dynamics: Time-Kill Kinetics Assay

A time-kill assay provides information on the rate of antimicrobial activity and helps differentiate between bactericidal and bacteriostatic effects over time.[2][16] It evaluates the concentration-dependent or time-dependent nature of the compound.

Protocol: Time-Kill Assay
  • Preparation: In flasks or tubes, prepare CAMHB containing the dichlorophenyl compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16]

  • Enumeration: Perform serial dilutions of the collected aliquots in a neutralizing broth or sterile saline. Plate the dilutions onto MHA plates to determine the number of viable cells (CFU/mL).

  • Incubation & Counting: Incubate the plates for 18-24 hours and count the resulting colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each compound concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[16][17]

Data Presentation: Time-Kill Assay Results
Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.715.695.70
26.505.104.854.15
47.804.353.902.95
88.903.102.55<2.00
129.102.65<2.00<2.00
249.202.40<2.00<2.00

Investigating the Mechanism of Action (MOA)

Understanding how a compound kills bacteria is critical for its development. For dichlorophenyl compounds, potential mechanisms include disruption of bacterial membrane integrity and induction of oxidative stress.[18][19]

Potential Mechanism of Action Pathway

The diagram below illustrates a hypothetical mechanism where a dichlorophenyl compound disrupts the bacterial cell, leading to death.

G compound Dichlorophenyl Compound membrane Bacterial Cell Membrane compound->membrane Interacts with ros Increased Reactive Oxygen Species (ROS) compound->ros Induces permeability Increased Membrane Permeability membrane->permeability Disrupts Integrity damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage death Bacterial Cell Death damage->death leakage Leakage of Intracellular Contents permeability->leakage leakage->death

Caption: A potential antimicrobial mechanism of action.

Suggested Experimental Protocols for MOA
  • Membrane Permeability Assay:

    • Method: Use fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.

    • Procedure: Treat bacteria with the dichlorophenyl compound at MIC concentrations. Add PI and measure the increase in fluorescence over time using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

  • Reactive Oxygen Species (ROS) Production Assay:

    • Method: Employ a cell-permeable dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Procedure: Load bacterial cells with DCFH-DA. Treat with the dichlorophenyl compound. Intracellular ROS will oxidize the dye to the highly fluorescent DCF, which can be quantified to measure the level of oxidative stress.[18]

References

Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory safety guidelines, handling protocols, and potential research applications for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. The information is intended to ensure safe laboratory practices and to guide researchers in utilizing this compound as a chemical intermediate in drug discovery and development.

Laboratory Safety and Handling

Safe handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following protocols are based on general safety guidelines for handling acidic and potentially hazardous chemical compounds.

Hazard Identification and Classification
  • Acute Toxicity, Oral: May be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles that are non-vented are required.[5][6] A face shield should be used when there is a significant risk of splashing.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber).[7] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when splashing is likely, an apron and/or rubber boots should be worn.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][8]

First Aid Measures

In case of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin with plenty of water for at least 15 minutes.[1][7][9] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][5] Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][5] Call a poison control center or doctor immediately for treatment advice.[1][10]

Spill and Disposal Procedures
  • Spill Containment: For spills, contain and collect the material with commercial absorbents.[5] Avoid generating dust. Prevent the spill from entering drains or waterways.[2]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all federal, state, and local regulations.[2][5] Containers should be tightly sealed and properly labeled.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place.[1][8] Keep the container tightly closed and store it locked up.[2] Avoid contact with incompatible materials such as strong bases, oxidizing agents, and metals.[5][8]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[2][8] Avoid breathing dust.[2][8] Do not eat, drink, or smoke when using this product.[5][10] Wash hands thoroughly after handling.[8][10]

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 168135-66-8[11][12]
Molecular Formula C₁₁H₁₀Cl₂O₃[11]
Molecular Weight 261.1 g/mol [11]
Appearance Solid[11]
Purity Typically ≥95.0%[11]

Table 2: Toxicological Data Summary (Based on Related Compounds)

HazardGHS ClassificationNotesSource
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2]
Skin Irritation Category 2Causes skin irritation.[1][4]
Eye Irritation Category 2ACauses serious eye irritation.[1][4]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[1][2]

Experimental Protocols & Applications

Application Notes

This compound is a valuable building block for the synthesis of novel heterocyclic compounds, which are of significant interest in drug development. The dichlorophenyl moiety is a common feature in many biologically active molecules, and the keto-acid functionality allows for a variety of chemical transformations.

  • Synthesis of Heterocycles: The keto-acid can be used to synthesize pyridazinone derivatives by reacting with hydrazines.[13] These scaffolds are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[13]

  • Drug Discovery Intermediate: Dichlorophenyl groups are present in compounds developed as anticancer agents. For example, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has shown efficacy in inhibiting proliferation and inducing apoptosis in melanoma models.[14] The title compound can serve as a precursor for creating analogues with potential anticancer activity.

  • Kinase Inhibitor Scaffolds: Substituted phenyl groups are key components of many kinase inhibitors. For instance, inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) have been developed for cancer therapy.[15] The structure of this compound provides a framework that could be elaborated into novel kinase inhibitors.

  • MAO Inhibitors: Indole and oxadiazole-based hybrids containing a dichlorophenyl group have been synthesized and shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for treating neurodegenerative disorders like Parkinson's disease.[16]

General Protocol for Synthesis of a Pyridazinone Derivative

This protocol is a generalized procedure based on the reactions of similar keto-acids.[13]

Objective: To synthesize a 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Butanol

  • Standard glassware for reflux

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 50 mL of butanol.

  • Add 12 mmol of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyridazinone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the handling and use of this compound.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start: Obtain Compound & SDS risk_assess Conduct Risk Assessment prep_start->risk_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution / Reaction Mixture weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Reaction Workup & Purification monitoring->workup analysis Analyze Product workup->analysis decontaminate Decontaminate Glassware analysis->decontaminate waste Dispose of Chemical Waste (Follow Regulations) decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash exp_end End wash->exp_end

Caption: General laboratory workflow for handling the compound.

G cluster_spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues ppe Ensure Proper PPE is Worn evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Carefully Collect Absorbed Material contain->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose Place All Waste in a Labeled, Sealed Hazardous Waste Container clean->dispose report Report Incident to Lab Supervisor dispose->report G start_node 5-(3,4-Dichlorophenyl) -5-oxovaleric acid product_node 6-(3,4-Dichlorophenyl)- 4,5-dihydropyridazin-3(2H)-one start_node->product_node  Cyclization (Butanol, Reflux) reagent_node Hydrazine Hydrate (NH₂NH₂·H₂O) reagent_node->product_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Our guidance is designed to address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which is typically achieved via the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride.[1][2]

Q1: Why is my reaction yield consistently low?

A low yield in this synthesis is a common issue, primarily due to the nature of the starting material. The aromatic ring of 1,2-dichlorobenzene is strongly deactivated by the two electron-withdrawing chlorine atoms, making it less reactive in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1][3] To improve the yield, consider the following:

  • Catalyst Stoichiometry: Ensure you are using a sufficient amount of Lewis acid catalyst. Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst.[2]

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Use a fresh, high-purity, and anhydrous catalyst and ensure your glassware and solvents are completely dry.[1][4]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side product formation. The optimal temperature must be determined empirically, often starting at a low temperature (0-5 °C) during catalyst addition and then slowly warming to reflux.

Q2: What is the optimal Lewis acid catalyst and how much should be used?

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this reaction. A key reason that a large quantity is required is that the AlCl₃ complexes with the carbonyl group of the product ketone.[2] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, a molar ratio of at least 2.0-2.5 equivalents of AlCl₃ relative to the limiting reagent (glutaric anhydride) is often necessary to drive the reaction to completion. For less reactive substrates, exploring other strong Lewis acids or alternative catalytic systems like those involving metal triflates could be beneficial.[4]

Q3: I am observing the formation of multiple products. How can I improve selectivity?

While polyacylation is not a major concern because the product is deactivated, the formation of positional isomers is possible.[5] The acylation of 1,2-dichlorobenzene is directed by the chlorine substituents to specific positions. To enhance the selectivity for the desired 3,4-disubstituted product:

  • Control Temperature: Maintain a consistent and controlled temperature throughout the reaction. Gradual addition of reactants at a lower temperature can often improve regioselectivity.

  • Choice of Solvent: The solvent can influence the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Using a solvent in which one desired isomer might preferentially precipitate could also be a strategy, although this is less common.

Q4: My reaction seems to stall and does not proceed to completion. What should I investigate?

If the reaction stalls, consider these factors:

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.

  • Reagent Purity: Impurities in the 1,2-dichlorobenzene or glutaric anhydride can interfere with the reaction. Use reagents of the highest possible purity.

  • Reaction Time: Deactivated systems require longer reaction times. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC, or High-Performance Liquid Chromatography - HPLC) to determine the optimal reaction duration.

Q5: Are there critical steps during the workup process that can affect my final yield?

Yes, the workup is critical. The stable complex formed between the AlCl₃ and the ketone product must be carefully hydrolyzed.[2] This is typically done by slowly quenching the reaction mixture with crushed ice, followed by the addition of concentrated hydrochloric acid. This procedure must be performed cautiously in a well-ventilated fume hood due to the exothermic nature of the quench and the evolution of HCl gas. Incomplete hydrolysis will result in a lower yield of the desired product upon extraction.

Data Presentation

The following table provides illustrative data on how varying reaction parameters can influence the final product yield. This data is based on general principles of Friedel-Crafts acylation and should be used as a guide for optimization.

Table 1: Influence of Reaction Parameters on Synthesis Yield (Illustrative Data)

EntryCatalystCatalyst:Substrate Ratio (mol/mol)Temperature (°C)Reaction Time (h)SolventIllustrative Yield (%)
1AlCl₃1.1604Dichloroethane45%
2AlCl₃2.2604Dichloroethane75%
3AlCl₃2.2802Dichloroethane72% (increased byproducts)
4FeCl₃2.2608Dichloroethane55%
5AlCl₃2.2604Nitrobenzene80%

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials and Reagents:

  • 1,2-Dichlorobenzene (anhydrous)

  • Glutaric Anhydride

  • Aluminum Chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Crushed Ice

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Toluene (for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a powder addition funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to the flask, followed by glutaric anhydride (1.0 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) via the powder addition funnel. The addition should be controlled to keep the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 15 minutes.

  • Slowly add 1,2-dichlorobenzene (1.1 eq) dropwise to the reaction mixture, maintaining the low temperature.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction's progress via TLC.

  • After the reaction is complete, cool the flask back down to 0-5 °C.

  • Prepare a separate large beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry. This will quench the reaction and hydrolyze the aluminum complex.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene) to yield pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree for the reaction.

G cluster_workflow Synthesis Workflow start Starting Materials (1,2-Dichlorobenzene, Glutaric Anhydride) reaction Friedel-Crafts Acylation (AlCl₃, DCM, Reflux) start->reaction workup Aqueous Workup (Ice/HCl Quench, Extraction) reaction->workup purification Purification (Recrystallization from Toluene) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Problem: Low Yield cat_check Check Catalyst? start->cat_check cond_check Check Conditions? start->cond_check sm_check Check Starting Materials? start->sm_check cat_anhydrous Is AlCl₃ anhydrous and fresh? cat_check->cat_anhydrous Activity cat_ratio Is AlCl₃ ratio ≥ 2.0 eq? cat_check->cat_ratio Stoichiometry cond_temp Is temperature optimized? cond_check->cond_temp Selectivity cond_time Is reaction time sufficient? cond_check->cond_time Completion sm_purity Are reagents pure and dry? sm_check->sm_purity Purity

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

purification challenges of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Initial Synthesis and Work-up

Potential Cause Recommended Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of starting materials.
Product Loss During ExtractionEnsure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during acidic extraction to fully protonate the carboxylic acid, minimizing its solubility in the aqueous phase. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x with solvent volume equal to the aqueous phase) to maximize recovery.
Premature CrystallizationIf the product crystallizes prematurely during work-up, especially during solvent removal, try to use a larger volume of solvent or switch to a solvent in which the compound is more soluble at room temperature for the final extraction steps.

Problem 2: Persistent Impurities After Recrystallization

Potential Cause Recommended Solution
Co-crystallization of Isomeric ImpuritiesIsomeric impurities, such as 5-(2,5-dichlorophenyl)-5-oxovaleric acid, which can form during Friedel-Crafts acylation, may have similar solubility profiles. Consider a multi-step purification approach. First, attempt recrystallization from a different solvent system (e.g., toluene, ethanol/water, or isopropanol). If impurities persist, column chromatography is recommended.
Presence of Unreacted Starting MaterialsUnreacted 1,2-dichlorobenzene or glutaric anhydride (or its derivatives) may be present. A well-executed aqueous work-up with base (to remove acidic starting materials) and acid washes should remove most of these. If they persist, column chromatography is the most effective removal method.
Oily Product Prevents CrystallizationThe presence of impurities can sometimes lower the melting point of the mixture, resulting in an oil. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization of the desired product. If this fails, purify the oil using column chromatography.

Problem 3: Difficulty in Removing Colored Impurities

Potential Cause Recommended Solution
Formation of Colored ByproductsColored impurities can arise from side reactions during synthesis. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Degradation of the CompoundIf the compound is sensitive to heat or prolonged reaction times, colored degradation products may form. Ensure the reaction temperature is carefully controlled and the work-up is performed promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If using a Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride, you can expect:

  • Isomeric Products: Such as 5-(2,3-dichlorophenyl)-5-oxovaleric acid and 5-(2,5-dichlorophenyl)-5-oxovaleric acid due to acylation at different positions on the dichlorobenzene ring.

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and glutaric acid.

  • Di-acylated Products: Although less common, di-acylation of the dichlorobenzene ring can occur.

Q2: What is a good starting solvent system for recrystallization?

A2: A good starting point for recrystallization is a mixed solvent system. Ethanol/water or isopropanol/water are commonly effective. Dissolve the crude product in a minimal amount of the hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Toluene can also be an effective single-solvent for recrystallization.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when:

  • Recrystallization fails to remove persistent impurities, especially isomeric byproducts.

  • The product is an oil and cannot be crystallized.

  • A very high purity (>99%) is required for downstream applications.

Q4: What is a suitable eluent system for column chromatography?

A4: A common eluent system for purifying carboxylic acids on silica gel is a gradient of ethyl acetate in hexanes or heptane. A typical starting point would be a gradient from 10% to 50% ethyl acetate in hexanes. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

Q5: How can I monitor the purity of my compound during purification?

A5: Thin Layer Chromatography (TLC) is a quick method for monitoring the progress of a reaction and the separation during column chromatography. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)85%95-97%70-80%Effective for removing most non-isomeric impurities.
Recrystallization (Toluene)85%96-98%65-75%Can be more selective for certain impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient)85%>99%50-65%Most effective for removing isomeric impurities but with higher product loss.
Activated Charcoal Treatment followed by Recrystallization85% (with color)95-97% (colorless)60-70%Useful for removing colored byproducts.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-solvent: Slowly add hot water to the hot ethanol solution with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a slurry of hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexanes/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexanes/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from synthesis) recrystallization Recrystallization synthesis->recrystallization Initial Cleanup purity_check Purity Check (HPLC/TLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-analysis purity_check->column_chromatography Impurities Present final_product Pure Product (>99%) purity_check->final_product Purity > 99%

Caption: General purification workflow for this compound.

troubleshooting_logic start Crude Product oily Is the product an oil? start->oily purity Purity Acceptable? pure_product Pure Product purity->pure_product Yes isomeric_impurities Isomeric Impurities Present? purity->isomeric_impurities No recrystallize Recrystallize oily->recrystallize No triturate Triturate with non-polar solvent oily->triturate Yes recrystallize->purity triturate->recrystallize column Column Chromatography column->purity isomeric_impurities->column Yes change_solvent Change Recrystallization Solvent isomeric_impurities->change_solvent No change_solvent->recrystallize

Caption: Troubleshooting decision tree for purification challenges.

stability issues of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in solution for researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this specific compound, this guide focuses on the general stability of keto acids and provides troubleshooting advice and protocols to help you assess its stability in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For solid forms of keto acids, storage at low temperatures (-20°C) in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability in solution is highly dependent on the solvent and pH.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of keto acids in solution is often pH-dependent. Some keto acids are more stable in acidic conditions, while others are more stable at a neutral pH. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis or decarboxylation. It is advisable to conduct a pH stability study for your specific application to determine the optimal pH range.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact the stability of the compound. Common organic solvents such as DMSO, DMF, ethanol, and methanol are often used. However, the reactivity of the solvent with the keto and carboxylic acid functional groups should be considered. For aqueous experiments, the use of buffers to control the pH is crucial. It is recommended to test the stability of the compound in your chosen solvent system under your experimental conditions.

Q4: What are the potential signs of degradation of this compound in solution?

A4: Visual signs of degradation can include a change in color, the formation of precipitates, or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for accurately assessing the stability and purity of the compound over time.

Q5: What is keto-enol tautomerism, and is it a concern for this compound?

A5: Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol form (an alcohol adjacent to a double bond). For most simple ketones, the keto form is thermodynamically more stable.[1][2] While tautomerism is an inherent property of this molecule, the equilibrium generally favors the keto form. The specific solvent and pH can influence the position of this equilibrium.[1][3] This is typically not considered degradation, but a shift in the equilibrium could potentially affect the compound's reactivity or biological activity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the solution upon storage. The compound may have limited solubility in the chosen solvent at the storage temperature. The compound may be degrading to a less soluble product.First, try gently warming the solution to see if the precipitate redissolves. If it does, consider storing the solution at a higher temperature (if stability permits) or using a different solvent system with higher solubility. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded, and fresh solutions should be prepared before use.
The solution changes color over time. Color change is often an indicator of chemical degradation. The dichlorophenyl moiety or the keto group may be susceptible to oxidation or other reactions that produce colored byproducts.Discontinue the use of the solution. Prepare fresh solutions and protect them from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Consider adding antioxidants if compatible with your experimental setup.
Inconsistent results in biological assays. This could be due to the degradation of the compound in the assay medium. The compound may be unstable at the incubation temperature or pH of the assay.Perform a stability study of the compound under your specific assay conditions (medium, temperature, pH, and incubation time). Analyze samples at different time points using HPLC to determine the rate of degradation. If the compound is found to be unstable, consider preparing the compound solution immediately before the assay or investigate the use of stabilizing agents.
Appearance of new peaks in HPLC chromatograms. The presence of new peaks that grow over time is a clear indication of degradation.Use a stability-indicating HPLC method to track the appearance of degradation products and the decrease in the parent compound's peak area. If possible, use LC-MS to identify the structure of the degradation products. This information can help in understanding the degradation pathway.

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound using RP-HPLC

This protocol outlines a general procedure to assess the stability of this compound in a specific solution under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., acetonitrile or methanol)

  • Buffers of different pH values (e.g., pH 4, 7, and 9)

  • HPLC-grade water and acetonitrile for the mobile phase

  • Formic acid or other modifiers for the mobile phase

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Test Solutions:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen HPLC-grade solvent.

  • Prepare test solutions by diluting the stock solution with the respective buffers (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions and Sampling:

  • Divide each test solution into three sets for storage at different temperatures:

    • Refrigerated (2-8°C)

    • Room temperature (20-25°C)

    • Elevated temperature (e.g., 40°C)

  • Protect one subset of samples at each temperature from light using amber vials or by wrapping them in aluminum foil.

  • Collect aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

4. HPLC Analysis:

  • HPLC Method: A stability-indicating method should be used. A generic starting point for a C18 column could be:

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254 nm).

    • Injection Volume: 10 µL

  • Analyze the collected samples by HPLC.

5. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.

  • Plot the percentage remaining versus time for each condition.

  • Observe the formation and increase of any new peaks, which represent degradation products.

Table 1: Example Data Table for Stability Study

ConditionTime (hours)Peak Area of Parent Compound% RemainingPeak Area of Degradant 1
pH 4, 25°C, Dark 01,000,0001000
24980,0009815,000
48960,0009630,000
pH 7, 40°C, Light 01,000,0001000
24850,00085120,000
48700,00070250,000

Visualizations

cluster_workflow Stability Study Workflow prep Sample Preparation (Stock & Test Solutions) stress Application of Stress Conditions (pH, Temperature, Light) prep->stress sampling Time-Point Sampling stress->sampling hplc RP-HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data interpretation Interpretation of Stability data->interpretation cluster_pathways Potential Degradation Pathways parent This compound decarboxylation Decarboxylation (-CO2) parent->decarboxylation Heat, pH oxidation Oxidation (e.g., Ring Hydroxylation) parent->oxidation Light, Air hydrolysis Hydrolysis parent->hydrolysis pH extremes polymerization Polymerization parent->polymerization Concentration products Various Degradation Products decarboxylation->products oxidation->products hydrolysis->products polymerization->products

References

troubleshooting unexpected results in assays with 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. The content addresses potential challenges and unexpected results in common assays.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the known or expected biological activities of this compound?

    • What are the common challenges when working with this compound?

    • In which solvents is this compound soluble?

    • What are potential impurities that could be present in a synthesized batch?

  • Troubleshooting Guides

    • Troubleshooting Unexpected Results in Cell Viability Assays (e.g., MTT, WST-1)

    • Troubleshooting Unexpected Results in Mitochondrial Toxicity Assays

    • Troubleshooting Unexpected Results in Enzyme Inhibition Assays

    • Troubleshooting Unexpected HPLC-MS Results

Frequently Asked Questions (FAQs)

Q1: What are the known or expected biological activities of this compound?

While specific biological activity for this compound is not extensively documented in publicly available literature, compounds containing a dichlorophenyl moiety have been associated with a range of biological effects. Based on the activity of structurally related molecules, potential activities could include:

  • Mitochondrial Toxicity: Dichlorophenyl-containing compounds have been shown to induce mitochondrial dysfunction by inhibiting respiratory complexes, uncoupling oxidative phosphorylation, and inducing oxidative stress.[1] 2,4-Dichlorophenol, for example, has been demonstrated to induce apoptosis through a mitochondria-dependent pathway.[2]

  • Inhibition of Wnt/β-catenin Signaling: The Wnt signaling pathway is crucial in cell proliferation and development, and its aberrant activation is linked to cancer.[3][4] Several small molecules are known to inhibit this pathway, and it represents a target for anticancer therapeutics.[3][5]

  • General Cytotoxicity: Due to the potential for mitochondrial damage and other cellular stresses, dichlorophenyl compounds may exhibit cytotoxicity in various cell lines.[6][7]

Q2: What are the common challenges when working with this compound?

  • Poor Aqueous Solubility: Like many small organic molecules, this compound is expected to have low solubility in aqueous buffers. This can lead to precipitation in cell culture media or assay buffers, resulting in inconsistent and artifactual results.

  • Solvent Effects: The use of organic solvents like DMSO to dissolve the compound can have independent effects on cell viability and enzyme activity, especially at higher concentrations.[8][9][10][11]

  • Potential for Off-Target Effects: The compound may interact with multiple cellular targets, leading to complex biological responses that can be difficult to interpret.

Q3: In which solvents is this compound soluble?

Q4: What are potential impurities that could be present in a synthesized batch?

A likely synthetic route for this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.[12][13][14][15][16] Potential impurities arising from this synthesis could include:

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and succinic anhydride.

  • Isomeric Products: Acylation at different positions on the dichlorobenzene ring, although the primary product is expected.

  • Byproducts from Side Reactions: Polysubstituted products or products from catalyst-induced side reactions.[16]

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) used in the reaction.

It is highly recommended to confirm the purity of each batch of the compound using analytical techniques such as HPLC-MS and NMR before use in biological assays.

Troubleshooting Guides

Troubleshooting Unexpected Results in Cell Viability Assays (e.g., MTT, WST-1)

Issue: Inconsistent or unexpected changes in cell viability upon treatment with this compound.

Observation Potential Cause Recommended Solution
High variability between replicates Compound precipitation in the culture medium.- Visually inspect wells for precipitates. - Decrease the final concentration of the compound. - Increase the final concentration of the solubilizing agent (e.g., DMSO), ensuring it remains below a toxic level (typically <0.5%).
Increased cell viability at high concentrations Interference of the compound with the assay chemistry.- Perform a cell-free assay to check for direct reduction of the tetrazolium salt by the compound. - Use an alternative viability assay based on a different principle (e.g., ATP-based assay like CellTiter-Glo).
Unexpectedly high cytotoxicity Contamination of the compound with a more toxic impurity.- Verify the purity of the compound by HPLC-MS. - Synthesize or procure a new, high-purity batch for re-testing.
No effect on cell viability Compound is not cytotoxic at the tested concentrations, or the assay is not sensitive enough.- Increase the concentration range of the compound. - Increase the incubation time. - Use a more sensitive cell line or a more sensitive viability assay.

Representative Cytotoxicity Data for Dichlorophenyl Compounds

The following table presents representative IC50 values for various dichlorophenyl-containing compounds in different cancer cell lines to provide a general reference for expected potency.

CompoundCell LineAssayIC50 (µM)
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast Cancer)Growth Inhibition0.56
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast Cancer)Growth Inhibition0.127
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468 (Breast Cancer)Growth Inhibition0.01-0.206
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Liver Cancer)Cell Viability233.0
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2-CYP3A4 transfectedCell Viability160.2

Data is illustrative and sourced from studies on structurally related compounds.[2]

Logical Workflow for Troubleshooting Cell Viability Assays

G A Unexpected Viability Results B Check for Compound Precipitation A->B C Perform Cell-Free Assay Control B->C No Precipitate E Optimize Assay Conditions B->E Precipitate Observed D Analyze Compound Purity (HPLC-MS) C->D No Interference F Use Alternative Viability Assay C->F Interference Observed D->E Compound is Pure G Re-test with Purified Compound D->G Impurities Detected H Conclusion E->H F->H G->H

Caption: A flowchart for systematically troubleshooting unexpected cell viability assay results.

Troubleshooting Unexpected Results in Mitochondrial Toxicity Assays

Issue: Ambiguous or inconsistent data when assessing the mitochondrial toxicity of this compound. A common method is the JC-1 assay, which measures mitochondrial membrane potential.

JC-1 Assay Principle

The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.[6][7]

Troubleshooting the JC-1 Assay

Observation Potential Cause Recommended Solution
High green fluorescence in control cells Cells are unhealthy or dying before treatment.- Ensure cells are in the logarithmic growth phase. - Check for contamination (e.g., mycoplasma). - Optimize cell seeding density to avoid overgrowth.
No change in red/green ratio after treatment The compound does not affect mitochondrial membrane potential at the tested concentrations or time points.- Increase the concentration of the compound. - Vary the incubation time. - Use a positive control (e.g., CCCP) to confirm assay performance.
High background fluorescence Incomplete removal of excess JC-1 dye.- Ensure thorough washing steps after JC-1 staining. - Optimize the washing buffer and procedure.
Signal quenching or autofluorescence The compound itself is fluorescent or quenches the JC-1 signal.- Measure the fluorescence of the compound alone at the excitation/emission wavelengths of JC-1. - If interference is observed, consider an alternative mitochondrial toxicity assay (e.g., Seahorse XF for oxygen consumption rate, or a mitochondrial ROS assay).

Experimental Workflow for JC-1 Mitochondrial Membrane Potential Assay

G A Seed cells in a microplate B Treat cells with compound and controls A->B C Incubate for desired time B->C D Add JC-1 staining solution C->D E Incubate to allow dye accumulation D->E F Wash cells to remove excess dye E->F G Measure fluorescence (Red and Green channels) F->G H Calculate Red/Green fluorescence ratio G->H I Analyze and interpret data H->I

Caption: A generalized workflow for performing a JC-1 mitochondrial membrane potential assay.

Troubleshooting Unexpected Results in Enzyme Inhibition Assays

Issue: Inconsistent or non-reproducible results when testing the inhibitory activity of this compound against a target enzyme.

Observation Potential Cause Recommended Solution
Time-dependent loss of inhibition The compound is unstable in the assay buffer.- Assess the stability of the compound in the assay buffer over time using HPLC-MS. - If unstable, shorten the assay incubation time or modify the buffer conditions.
Irreproducible IC50 values Compound precipitation at higher concentrations.- Determine the solubility limit of the compound in the assay buffer. - Ensure all tested concentrations are below the solubility limit.
Inhibition at low concentrations, activation at high concentrations The compound may have complex binding kinetics or there might be an artifact.- Verify the purity of the compound. - Perform detailed kinetic studies to investigate the mechanism of action.
No inhibition observed The compound is not an inhibitor of the target enzyme, or the assay conditions are not optimal.- Test a broader range of concentrations. - Use a positive control inhibitor to validate the assay. - Ensure the enzyme is active and the substrate concentration is appropriate (typically at or below the Km).

Wnt/β-catenin Signaling Pathway

Given that dichlorophenyl-containing compounds have been implicated as modulators of the Wnt/β-catenin pathway, understanding this pathway is crucial for interpreting experimental results.

G cluster_off Wnt OFF State cluster_on Wnt ON State Destruction Complex Destruction Complex (Axin, APC, GSK3β, CK1α) β-catenin_p Phosphorylated β-catenin Destruction Complex->β-catenin_p Phosphorylates β-catenin Proteasome Proteasomal Degradation β-catenin_p->Proteasome Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Binds to Dsh Dsh Frizzled/LRP->Dsh Activates Dsh->Destruction Complex Inhibits β-catenin β-catenin (stabilized) Nucleus Nucleus β-catenin->Nucleus Translocates to TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Target Gene Transcription TCF/LEF->Gene Transcription

References

optimizing reaction conditions for dichlorophenyl valeric acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of dichlorophenyl valeric acid, with a focus on 5-(2,4-dichlorophenyl)pentanoic acid as a representative isomer. The primary synthetic route discussed involves a two-step process: Friedel-Crafts acylation of 1,3-dichlorobenzene with glutaric anhydride, followed by a Clemmensen reduction of the resulting keto acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for dichlorophenyl valeric acid?

A1: A common and effective strategy is a two-step process. The first step is a Friedel-Crafts acylation of a dichlorobenzene isomer with glutaric anhydride to form a dichlorobenzoyl butanoic acid. The second step involves the reduction of the ketone group to a methylene group, yielding the final dichlorophenyl valeric acid. The Clemmensen reduction is a suitable method for this transformation.[1][2]

Q2: Which dichlorobenzene isomer should I use?

A2: The choice of dichlorobenzene isomer (e.g., 1,2-, 1,3-, or 1,4-dichlorobenzene) will determine the substitution pattern on the final product. 1,3-Dichlorobenzene, for example, will primarily yield the 2,4- and 2,6-substituted products upon acylation.[3] The reactivity of the dichlorobenzene isomers varies, with the ortho-isomer being more reactive and the para-isomer being less reactive in benzoylation.[3]

Q3: Are there alternative reduction methods to the Clemmensen reduction?

A3: Yes, the Wolff-Kishner reduction is a common alternative that is carried out under basic conditions.[4][5] This method is preferable if your molecule contains acid-sensitive functional groups that would not tolerate the strongly acidic conditions of the Clemmensen reduction.[4][5]

Q4: How can I purify the final dichlorophenyl valeric acid product?

A4: Purification of the final carboxylic acid product can typically be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol, toluene, or a toluene/petroleum ether mixture.[6] Another common method involves dissolving the crude product in an aqueous basic solution (like sodium hydroxide or ammonia), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified carboxylic acid.[6] For highly polar carboxylic acids, reversed-phase chromatography (e.g., with a C18 stationary phase) can be an effective purification technique.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Friedel-Crafts Acylation 1. Inactive catalyst (e.g., AlCl₃ exposed to moisture).2. Deactivated dichlorobenzene ring.3. Insufficient reaction temperature or time.[8]1. Use fresh, anhydrous aluminum chloride and ensure a dry reaction setup.2. While dichlorobenzenes are somewhat deactivated, the reaction should proceed. Ensure the correct stoichiometry of the catalyst is used.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of Multiple Isomers in Acylation The directing effects of the two chlorine atoms on the benzene ring can lead to the formation of different regioisomers. For example, acylation of m-dichlorobenzene can yield both 2,4- and 2,6-dichloro isomers.[3]This is an inherent aspect of the reaction. Isomers can often be separated by careful column chromatography or fractional crystallization of the product.
Incomplete Clemmensen Reduction 1. Insufficiently activated zinc amalgam.2. Substrate is not soluble in the reaction medium.3. Reaction time is too short.1. Ensure the zinc amalgam is freshly prepared and active.2. A co-solvent like toluene or ethanol can be added to improve the solubility of the keto acid.3. The Clemmensen reduction can be slow; allow for a longer reaction time and monitor by TLC until the starting material is consumed.
Side Products in Clemmensen Reduction The strongly acidic conditions can lead to side reactions if other sensitive functional groups are present.[4] Alcohols are generally not considered intermediates in this reaction.[5]If acid-sensitive groups are present, switch to the Wolff-Kishner reduction, which is performed under basic conditions.[4][5]
Difficulty in Product Isolation/Purification The product may be an oil or have a low melting point, making crystallization difficult. The presence of unreacted starting materials or byproducts can also interfere.1. If crystallization is difficult, try purification by column chromatography.2. For carboxylic acids, an acid-base extraction is a powerful purification technique to separate the acidic product from neutral and basic impurities.[6]

Experimental Protocols

Step 1: Synthesis of 4-(2,4-dichlorobenzoyl)butanoic acid (Friedel-Crafts Acylation)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Carefully add 1,3-dichlorobenzene (5 equivalents, acting as both reactant and solvent).

  • Addition of Acylating Agent: Dissolve glutaric anhydride (1 equivalent) in 1,3-dichlorobenzene and add it dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto acid.

Step 2: Synthesis of 5-(2,4-dichlorophenyl)pentanoic acid (Clemmensen Reduction)
  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Addition of Keto Acid: Add the crude 4-(2,4-dichlorobenzoyl)butanoic acid from Step 1 to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be needed during the reaction to maintain the acidic conditions.[9] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water, and then extract the product into an aqueous sodium hydroxide solution. Wash the basic aqueous layer with an organic solvent to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the dichlorophenyl valeric acid. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[6]

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation

ParameterValue
Reactants 1,3-Dichlorobenzene, Glutaric Anhydride
Catalyst Aluminum Chloride (AlCl₃)
Stoichiometry Glutaric Anhydride: AlCl₃ (1 : 2.2)
Solvent 1,3-Dichlorobenzene (in excess)
Temperature 60-70°C
Reaction Time 4-6 hours
Typical Yield 75-85% (crude)

Table 2: Reaction Conditions for Clemmensen Reduction

ParameterValue
Reactant 4-(2,4-dichlorobenzoyl)butanoic acid
Reducing Agent Zinc Amalgam (Zn(Hg))
Acid Concentrated Hydrochloric Acid (HCl)
Solvent Toluene/Water (biphasic)
Temperature Reflux (approx. 100-110°C)
Reaction Time 8-12 hours
Typical Yield 60-75% (purified)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction start1 1,3-Dichlorobenzene + Glutaric Anhydride reagents1 AlCl3 (Catalyst) reaction1 Reaction at 60-70°C start1->reaction1 reagents1->reaction1 workup1 Acidic Work-up & Extraction reaction1->workup1 product1 Crude 4-(2,4-dichlorobenzoyl) butanoic acid workup1->product1 reaction2 Reflux product1->reaction2 reagents2 Zn(Hg), HCl reagents2->reaction2 workup2 Acid-Base Extraction reaction2->workup2 purification Recrystallization workup2->purification product2 Pure 5-(2,4-dichlorophenyl) pentanoic acid purification->product2

Caption: Overall workflow for the synthesis of dichlorophenyl valeric acid.

Troubleshooting_Logic cluster_acylation Friedel-Crafts Acylation Issues cluster_reduction Clemmensen Reduction Issues cluster_purification Purification Issues start Low Yield of Final Product acylation_yield Low yield in Step 1? start->acylation_yield acylation_yes Check AlCl3 activity Ensure anhydrous conditions acylation_yield->acylation_yes Yes acylation_no Proceed to Step 2 analysis acylation_yield->acylation_no No reduction_yield Incomplete reduction in Step 2? acylation_no->reduction_yield reduction_yes Check Zn(Hg) activation Increase reaction time Consider Wolff-Kishner reduction_yield->reduction_yes Yes reduction_no Check purification steps reduction_yield->reduction_no No purification_issue Product loss during purification? reduction_no->purification_issue purification_yes Optimize acid-base extraction pH Use alternative purification (e.g., chromatography) purification_issue->purification_yes Yes purification_no Re-evaluate reaction stoichiometry purification_issue->purification_no No

References

how to resolve poor solubility of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic keto-carboxylic acid. Due to the presence of the dichlorophenyl group, it is expected to have low solubility in aqueous solutions at neutral and acidic pH. The carboxylic acid moiety, however, allows for increased solubility in alkaline aqueous solutions due to salt formation. Its solubility in organic solvents will vary depending on the polarity of the solvent. Aromatic carboxylic acids are generally soluble in hot water and organic solvents.[1]

Q2: Why is my compound not dissolving in water?

A2: The poor aqueous solubility of this compound is primarily due to the hydrophobic nature of the dichlorophenyl ring. Carboxylic acids with a larger nonpolar hydrocarbon component are generally less soluble in water.[2][3] At neutral or acidic pH, the carboxylic acid group is protonated and less able to participate in favorable interactions with water molecules.

Q3: I am observing precipitation of my compound when I dilute my DMSO stock solution with an aqueous buffer. What is happening?

A3: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many non-polar compounds. When a concentrated DMSO stock of a poorly water-soluble compound is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. The compound is no longer soluble in this new, more polar environment and therefore precipitates out of the solution.

Q4: Can I heat the solution to improve solubility?

A4: Yes, heating can increase the solubility of many compounds, including aromatic carboxylic acids, which are often more soluble in hot water.[1] However, be cautious as prolonged heating or high temperatures can potentially lead to the degradation of the compound. It is advisable to assess the thermal stability of this compound before using heat as a primary solubilization method.

Troubleshooting Guides

Issue 1: Inability to Prepare an Aqueous Stock Solution

Symptoms:

  • The solid compound does not dissolve in water or aqueous buffers (e.g., PBS) at the desired concentration.

  • A suspension or cloudy mixture is formed instead of a clear solution.

Root Cause Analysis: The intrinsic low aqueous solubility of the compound at neutral or acidic pH.

Solutions:

  • pH Adjustment: The most effective method for solubilizing carboxylic acids is to increase the pH of the aqueous medium.[4][5][6]

    • Action: Add a base (e.g., 1 M NaOH) dropwise to your aqueous suspension of the compound while stirring until the solid dissolves. Aim for a pH value at least 2 units above the pKa of the carboxylic acid to ensure complete ionization. The ionized carboxylate form is significantly more water-soluble.[6]

    • Caution: Ensure that the final pH of your solution is compatible with your experimental system.

  • Use of Co-solvents: Employing a water-miscible organic solvent can increase the solubility.[5]

    • Action: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG). Then, slowly add this stock solution to the aqueous buffer with vigorous stirring.

    • Consideration: The final concentration of the organic solvent should be kept low to avoid any potential interference with the experiment.

Issue 2: Compound Crashes Out of Solution During Experiment

Symptoms:

  • A previously clear solution becomes cloudy or forms a precipitate during an experiment, possibly due to a change in temperature, pH, or solvent composition.

Root Cause Analysis:

  • Changes in experimental conditions that decrease the solubility of the compound.

  • Supersaturation of the initial solution.

Solutions:

  • Maintain pH: Ensure that the pH of your experimental medium is maintained in the alkaline range where the compound is soluble. Use a buffered system if pH fluctuations are expected.

  • Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with the hydrophobic part of the molecule, thereby increasing its apparent aqueous solubility.[7]

    • Action: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous medium and then add the this compound.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.[5]

    • Action: Add a non-ionic surfactant like Tween® 80 or Polysorbate 80 to the aqueous medium at a concentration above its critical micelle concentration (CMC) before adding the compound.

Data Presentation

Table 1: Expected Solubility of this compound in Common Solvents

Solvent ClassExamplesExpected SolubilityRationale
Aqueous (Acidic/Neutral) Water, Phosphate-Buffered Saline (pH 7.4)PoorThe compound is in its non-ionized, less soluble form. The hydrophobic dichlorophenyl group dominates.
Aqueous (Alkaline) 0.1 M NaOH, Carbonate Buffer (pH > 9)GoodThe carboxylic acid is deprotonated to form a more soluble salt.[3][6]
Polar Aprotic Solvents DMSO, DMF, AcetonitrileGoodThese solvents can effectively solvate both the polar carboxylic acid group and the non-polar aromatic ring.[8]
Polar Protic Solvents Ethanol, Methanol, IsopropanolModerate to GoodThe alcohol can hydrogen bond with the carboxylic acid, and the alkyl chain can interact with the aromatic ring.
Non-polar Solvents Hexane, Toluene, DichloromethanePoor to ModerateSolubility will depend on the balance between the polar carboxylic acid group and the non-polar dichlorophenyl moiety.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Purified water and buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., 5 mL). An excess of solid should be visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium.

Protocol 2: pH-Dependent Solubility Profile Generation

Materials:

  • Same as Protocol 1

  • 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

  • Prepare a series of vials with an excess of the compound in purified water.

  • Adjust the pH of each suspension to a different value (e.g., from pH 2 to pH 10 in increments of 1 pH unit) using the HCl or NaOH solutions.

  • Follow steps 2-9 from Protocol 1 for each pH value.

  • Plot the measured solubility as a function of the final measured pH to generate a pH-solubility profile.

Visualizations

Solubility_Troubleshooting_Workflow start Poor Solubility of this compound is_aqueous Is the solvent aqueous? start->is_aqueous ph_check Is pH adjustment an option? is_aqueous->ph_check Yes is_organic Is the solvent organic? is_aqueous->is_organic No adjust_ph Increase pH > 8 to form a soluble salt ph_check->adjust_ph Yes ph_not_option pH adjustment not feasible ph_check->ph_not_option No end_soluble Compound Solubilized adjust_ph->end_soluble use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) ph_not_option->use_cosolvent try_complexation Consider inclusion complexation (Cyclodextrins) use_cosolvent->try_complexation try_surfactant Use a surfactant (e.g., Tween® 80) try_complexation->try_surfactant try_surfactant->end_soluble solvent_polarity Assess solvent polarity is_organic->solvent_polarity polar_aprotic Try polar aprotic solvents (DMSO, DMF) solvent_polarity->polar_aprotic Aprotic polar_protic Try polar protic solvents (Ethanol, Methanol) solvent_polarity->polar_protic Protic non_polar Solubility may be limited in non-polar solvents solvent_polarity->non_polar Non-polar polar_aprotic->end_soluble polar_protic->end_soluble

Caption: A workflow diagram for troubleshooting the solubility of this compound.

Solubility_Enhancement_Strategies cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_formulation Formulation Approaches particle_size Particle Size Reduction Micronization Nanonization solid_dispersion Solid Dispersions Amorphous Systems Co-crystals ph_adjustment pH Adjustment Increase pH for acidic drugs salt_formation Salt Formation Forms more soluble ionic species prodrugs Prodrug Approach Modify structure for better solubility cosolvency Co-solvency Mixtures of water and organic solvents complexation Complexation Cyclodextrins surfactants Surfactants Micellar solubilization start Poorly Soluble Compound start->particle_size start->solid_dispersion start->ph_adjustment start->salt_formation start->prodrugs start->cosolvency start->complexation start->surfactants

Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.

References

identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-(3,4-Dichlorophenyl)-5-oxovaleric acid samples.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the potential process-related impurities?

The most probable synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Based on this synthesis, potential impurities include:

  • Unreacted Starting Materials:

    • 1,2-Dichlorobenzene

    • Glutaric anhydride/Glutaric acid

  • Isomeric Byproducts: Friedel-Crafts acylation of 1,2-dichlorobenzene can result in substitution at different positions on the aromatic ring, leading to isomeric keto-acids. The primary byproduct is likely 5-(2,3-Dichlorophenyl)-5-oxovaleric acid.

  • Products of Over-reaction/Side Reactions: Polysubstituted products or other byproducts from side reactions, although typically in smaller amounts.[1]

  • Residual Solvents and Catalysts: Solvents used in the reaction (e.g., nitrobenzene, dichlorobenzene) and residual Lewis acid catalyst.[2]

Q2: What are the recommended analytical techniques for identifying impurities in this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of non-volatile organic impurities. A reverse-phase method with UV detection is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities once they are isolated. Both ¹H and ¹³C NMR are crucial for confirming the structure of the main compound and identifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities without the need for isolation.

Q3: How can I confirm the identity of an unknown peak in my HPLC chromatogram?

If you observe an unexpected peak, you can use a hyphenated technique like LC-MS to get the mass-to-charge ratio (m/z) of the unknown compound. This information, combined with knowledge of the synthetic route, can help in proposing a structure. For unequivocal identification, the impurity may need to be isolated (e.g., by preparative HPLC) and then analyzed using NMR spectroscopy.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected Peaks in HPLC Chromatogram 1. Contamination of mobile phase, glassware, or sample. 2. Presence of a process-related impurity or degradation product. 3. Air bubbles in the system or detector cell contamination.[3]1. Prepare fresh mobile phase and use clean glassware. Run a blank to check for system contamination. 2. Refer to the potential impurities list (FAQ1). Use LC-MS to investigate the mass of the unknown peak. 3. Degas the mobile phase and purge the system.[3] Flush the detector cell with a strong organic solvent.[3]
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Tailing: Interaction of acidic analytes with basic sites on the silica packing; column overload. 2. Fronting: Sample solvent stronger than the mobile phase; column overload.[4]1. Tailing: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid. Use a high-purity silica column. Reduce the sample concentration.[4] 2. Fronting: Dissolve the sample in the mobile phase or a weaker solvent.[4] Reduce the injection volume or sample concentration.
Inconsistent Retention Times in HPLC 1. Fluctuation in mobile phase composition or flow rate. 2. Poor column temperature control. 3. Insufficient column equilibration time.[3]1. Prepare mobile phase accurately and degas thoroughly. Check the pump for leaks or pressure fluctuations.[5] 2. Use a column oven for stable temperature control.[3] 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[3]
Difficulty in Detecting Impurities by GC-MS 1. Impurities are non-volatile or thermally labile. 2. Impurities are present at very low concentrations.1. Use HPLC or LC-MS for non-volatile impurities. 2. Use a more sensitive detector or a larger injection volume if possible. Consider derivatization to enhance volatility and detectability.
Ambiguous NMR Spectral Data 1. Sample contains a mixture of unresolved impurities. 2. Poor signal-to-noise ratio for low-level impurities.1. Purify the sample using techniques like preparative HPLC or column chromatography before re-analyzing. 2. Increase the number of scans to improve the signal-to-noise ratio. Use a higher field strength NMR spectrometer if available.

Experimental Protocols

Disclaimer: The following protocols are provided as examples based on the analysis of similar aromatic keto-acids. These methods should be fully validated by the end-user for their specific sample matrix and instrumentation to ensure accuracy and reliability.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile
Gradient 0-5 min: 40% B 5-20 min: 40% to 80% B 20-25 min: 80% B 25-26 min: 80% to 40% B 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile impurities such as residual starting materials and solvents.

ParameterRecommended Condition
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Injection Vol. 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. The following are typical parameters for acquiring ¹H and ¹³C NMR spectra.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency ≥ 400 MHz≥ 100 MHz
Temperature 25 °C25 °C
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)

Expected ¹H NMR Chemical Shifts (Predicted):

  • Aromatic protons: ~7.5-8.0 ppm

  • -CH₂- protons adjacent to ketone: ~3.0-3.2 ppm

  • -CH₂- protons adjacent to carboxylic acid: ~2.4-2.6 ppm

  • Central -CH₂- proton: ~2.0-2.2 ppm

  • Carboxylic acid proton: ~10-12 ppm (broad)

Expected ¹³C NMR Chemical Shifts (Predicted):

  • Ketone carbonyl: ~195-200 ppm

  • Carboxylic acid carbonyl: ~175-180 ppm

  • Aromatic carbons: ~125-140 ppm

  • Aliphatic carbons: ~20-35 ppm

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Impurity Investigation cluster_3 Conclusion Sample This compound Sample HPLC_Analysis RP-HPLC Analysis Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Check_Purity Purity Specification Met? HPLC_Analysis->Check_Purity GCMS_Analysis->Check_Purity LCMS_Analysis LC-MS for m/z Check_Purity->LCMS_Analysis No Report_Pass Report as Passed Check_Purity->Report_Pass Yes Isolation Isolate Impurity (Prep-HPLC) LCMS_Analysis->Isolation NMR_Analysis NMR for Structure Elucidation Isolation->NMR_Analysis Identify Identify Impurity NMR_Analysis->Identify Report_Fail Report with Impurity Profile Identify->Report_Fail

Caption: General workflow for identifying impurities in a drug substance sample.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Investigation cluster_2 Resolution Start Unexpected Peak in HPLC Check_Blank Run Blank Analysis Start->Check_Blank Peak_Present Peak in Blank? Check_Blank->Peak_Present Check_System Check System Suitability (Peak Shape, RT) Peak_Present->Check_System No Contamination Source is Contamination. Clean System. Peak_Present->Contamination Yes System_OK System OK? Check_System->System_OK Hypothesize Hypothesize Source (Synthesis, Degradation) System_OK->Hypothesize Yes System_OK->Contamination No, Fix HPLC System LCMS Perform LC-MS Analysis Hypothesize->LCMS Confirm Confirm with Standard or Isolate & Characterize (NMR) LCMS->Confirm Real_Impurity Source is Real Impurity. Document and Report. Confirm->Real_Impurity

Caption: Decision tree for troubleshooting unexpected peaks in an HPLC analysis.

References

minimizing off-target effects of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results. For a novel compound such as this compound, characterizing and minimizing off-target effects is crucial to ensure that the observed biological activity is a direct result of modulating the intended target and to identify potential safety liabilities early in the drug discovery process.[1][2][3]

Q2: What are the common causes of off-target effects for small molecules?

A2: Off-target effects can arise from several factors. A compound may have structural similarities to the endogenous ligands of other proteins, leading to promiscuous binding. Physicochemical properties, such as high lipophilicity, can also contribute to non-specific interactions and accumulation in tissues.[4] Additionally, reactive metabolites of the compound formed in vivo can covalently bind to unintended proteins.

Q3: How can I predict potential off-target effects of this compound in silico?

A3: In silico methods are a valuable first step in identifying potential off-target interactions.[5][6][7] These computational approaches use the chemical structure of this compound to predict its binding to a wide range of known protein structures. Machine learning algorithms and similarity-based methods can compare the compound to databases of molecules with known biological activities to flag potential off-target interactions.[3][8][9]

Troubleshooting Guides

Issue 1: I am observing a higher level of cytotoxicity in my cell-based assays with this compound than expected based on its presumed mechanism of action.

  • Possible Cause: The compound may have off-target effects on essential cellular machinery or signaling pathways.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentration at which toxicity is observed.

    • Control Compound: Include a structurally related but inactive control compound to determine if the toxicity is specific to this compound.

    • Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to distinguish between apoptotic and necrotic cell death, which can provide clues about the mechanism of toxicity.

    • Off-Target Profiling: Consider performing a broad in vitro safety pharmacology screen to identify interactions with known toxicity-related targets like hERG or various kinases.[1]

Issue 2: My in vivo experiments with this compound are showing unexpected phenotypes that do not correlate with the known function of the intended target.

  • Possible Cause: The compound may be interacting with off-targets that are physiologically relevant in the in vivo model.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the compound's concentration in plasma and target tissues with the observed phenotypes to ensure they occur at relevant exposures.

    • Target Engagement Assays: Confirm that the compound is engaging its intended target in the tissue of interest at the administered dose.

    • Phenotypic Screening: Utilize broad phenotypic screening platforms to identify the cellular pathways affected by the compound.[2]

    • Genetic Knockout/Knockdown: If possible, use a genetic approach (e.g., CRISPR/Cas9 or siRNA) to eliminate the intended target and see if the unexpected phenotype persists with compound treatment. This can help differentiate on-target from off-target effects.[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cell-Based Target Engagement Assay

This protocol describes a cellular thermal shift assay (CETSA) to confirm that this compound is binding to its intended target in a cellular context.

  • Cell Culture: Culture cells expressing the target protein to the desired confluency.

  • Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Data Presentation

Table 1: In Silico Off-Target Prediction for this compound

Predicted Off-TargetPrediction ScoreMethodPotential Implication
Kinase X0.85Similarity SearchAltered cell signaling
GPCR Y0.79Docking SimulationNeurological side effects
Ion Channel Z0.72Machine LearningCardiovascular toxicity

Table 2: Results of an In Vitro Kinase Safety Panel

Kinase% Inhibition at 10 µMIC50 (µM)
Target Kinase95%0.1
Kinase X60%8.5
Kinase Y15%> 100
Kinase Z5%> 100

Visualizations

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_target Target Engagement & Selectivity cluster_invivo In Vivo Confirmation insilico In Silico Off-Target Prediction biochemical Biochemical Assays (e.g., Kinase Panel) insilico->biochemical Guide Assay Selection cell_based Cell-Based Assays (e.g., Cytotoxicity) biochemical->cell_based Confirm Cellular Activity target_engagement Target Engagement (e.g., CETSA) cell_based->target_engagement Verify On-Target Action selectivity Selectivity Profiling target_engagement->selectivity Assess Selectivity invivo In Vivo Model Phenotyping selectivity->invivo Predict In Vivo Effects

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway compound 5-(3,4-Dichlorophenyl) -5-oxovaleric acid target Intended Target compound->target Inhibition off_target Off-Target X compound->off_target Unintended Inhibition downstream_on On-Target Downstream Effect target->downstream_on Therapeutic Outcome downstream_off Off-Target Downstream Effect (e.g., Toxicity) off_target->downstream_off Adverse Outcome

Caption: On-target vs. off-target signaling pathways.

References

degradation pathways of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Due to the limited direct experimental data on this specific molecule, the information provided is based on established degradation patterns of structurally analogous chloroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: Based on studies of similar chloroaromatic compounds, the degradation of this compound is expected to proceed through several key pathways, including hydrolysis, photodegradation, and microbial degradation. Initial transformation is likely to involve the dichlorophenyl ring and the oxovaleric acid side chain. Key reactions may include hydroxylation of the aromatic ring, cleavage of the keto-group, and dechlorination.

Q2: What are the expected major degradation products?

A2: Potential degradation products could include 3,4-dichlorophenol, various hydroxylated and dechlorinated derivatives of the parent compound, and aliphatic acids resulting from the breakdown of the valeric acid chain. Under microbial action, ring cleavage may occur following hydroxylation to form chlorocatechols.

Q3: My degradation experiment shows no significant loss of the parent compound. What could be the issue?

A3: Several factors could contribute to the apparent stability of the compound:

  • Inappropriate Stress Conditions: The applied stress (e.g., pH, temperature, light intensity) may not be sufficient to induce degradation. Chloroaromatic compounds can be recalcitrant.

  • Low Bioavailability: In microbial degradation studies, the compound might not be bioavailable to the microorganisms. Consider the use of a co-solvent or surfactant.

  • Incorrect Microbial Strain: The selected microbial culture may not possess the necessary enzymatic machinery to degrade this specific structure. Screening of different microbial consortia or strains known for degrading chlorinated aromatics is recommended.

  • Analytical Method Issues: The analytical method may not be sensitive enough to detect small changes in concentration or may be subject to interference from the matrix.

Q4: I am observing multiple unknown peaks in my chromatogram. How can I identify these degradation products?

A4: The identification of unknown degradation products typically requires advanced analytical techniques. High-resolution mass spectrometry (e.g., LC-Q-TOF/MS) is essential for obtaining accurate mass and fragmentation data to propose elemental compositions and structures. Isolation of the major degradation products using preparative chromatography followed by NMR spectroscopy can confirm their structures.

Troubleshooting Guides

Issue 1: Low Degradation Rate in Photolysis Experiments
Possible Cause Troubleshooting Step
Insufficient Light Intensity or Inappropriate WavelengthEnsure the light source provides UV radiation in the appropriate range for absorption by the compound. Measure the light intensity and compare it with literature values for similar compounds.
Quenching EffectsComponents of the reaction medium (e.g., solvents, buffers) may be quenching the photochemical reaction. Run control experiments with purified water.
pH of the SolutionThe pH can significantly influence photodegradation rates.[1] Perform the experiment at different pH values to find the optimum condition.
Issue 2: Inconsistent Results in Microbial Degradation Assays
Possible Cause Troubleshooting Step
Inadequate Acclimation of Microbial CultureAcclimate the microbial consortium to the target compound by gradually increasing its concentration over time.
Presence of Inhibitory Co-contaminantsThe experimental matrix may contain substances that are toxic to the microorganisms. Analyze the matrix for potential inhibitors.
Oxygen Limitation in Aerobic DegradationEnsure adequate aeration of the culture medium. Monitor dissolved oxygen levels.
Lack of Essential NutrientsVerify that the growth medium contains all necessary nutrients (e.g., nitrogen, phosphorus) for microbial activity.

Experimental Protocols

Forced Hydrolytic Degradation
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl.

  • Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples and analyze by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of degradation products.

Photodegradation Study
  • Sample Preparation: Prepare a solution of the compound in a photochemically transparent solvent (e.g., water or acetonitrile/water).

  • Exposure: Place the solution in a quartz cuvette or a photolysis reactor and expose it to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a UV lamp).

  • Dark Control: Prepare a control sample wrapped in aluminum foil to exclude light and keep it under the same temperature conditions.

  • Sampling and Analysis: Withdraw samples at various time points and analyze using HPLC to monitor the degradation.

Aerobic Microbial Degradation
  • Inoculum Preparation: Use an activated sludge from a wastewater treatment plant or a specific microbial strain known to degrade chloroaromatics.

  • Medium: Prepare a mineral salts medium containing all essential nutrients.

  • Incubation: Add the target compound as the sole carbon source to the medium and inoculate with the microbial culture. Incubate in a shaker at a controlled temperature (e.g., 25-30°C) with constant agitation for aeration.

  • Controls: Prepare a sterile control (with no inoculum) and a biotic control (with inoculum but no target compound).

  • Analysis: Monitor the degradation of the parent compound over time using an appropriate analytical method (e.g., HPLC or GC-MS after extraction).

Data Presentation

Table 1: Illustrative Hydrolytic Degradation of this compound at 60°C

Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product(s) Formed (%)
0.1 M HCl248510 (Product A)
0.1 M NaOH246025 (Product B), 10 (Product C)
Neutral H₂O2498<2

Table 2: Illustrative Photodegradation Half-life

Experimental Condition Half-life (t₁/₂) in hours
Simulated Sunlight (Aqueous Solution, pH 7)48
UV-C (254 nm) (Aqueous Solution, pH 7)12

Visualizations

Hydrolytic_Degradation_Pathway parent 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid prodA 3,4-Dichlorobenzoic acid + Glutaric acid parent->prodA Acidic/Basic Hydrolysis (Cleavage at keto-group) prodB 3,4-Dichlorophenol + Succinic acid derivative parent->prodB Basic Hydrolysis (Decarboxylation & Cleavage) prodC Hydroxylated parent compound parent->prodC Hydrolysis (Hydroxylation)

Caption: Proposed hydrolytic degradation pathways.

Photodegradation_Pathway parent 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid dechlorinated Monochloro- or non-chloro -phenyl-5-oxovaleric acid parent->dechlorinated Photoreductive Dechlorination ring_cleavage Aliphatic acid fragments dechlorinated->ring_cleavage Photo-oxidation

Caption: Potential photodegradation pathways.

Microbial_Degradation_Pathway parent 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid hydroxylated Hydroxylated Dichlorophenyl derivative parent->hydroxylated Monooxygenase catechol Dichlorocatechol derivative hydroxylated->catechol Dioxygenase ring_cleavage Ring Cleavage Products (e.g., chloromuconic acid derivatives) catechol->ring_cleavage Dioxygenase (ortho- or meta-cleavage) tca TCA Cycle Intermediates ring_cleavage->tca Further metabolism

Caption: Hypothetical microbial degradation pathway.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC-UV/DAD hydrolysis->hplc oxidation Oxidation (e.g., H₂O₂) oxidation->hplc photolysis Photolysis (UV/Vis) photolysis->hplc thermal Thermal (Dry Heat) thermal->hplc lcms LC-MS/MS (Identification) hplc->lcms nmr NMR (Structure Elucidation) lcms->nmr

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Dichlorophenyl-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of dichlorophenyl-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of dichlorophenyl-based compounds?

A1: The primary challenges stem from their typically poor aqueous solubility.[1][2] Dichlorophenyl moieties are lipophilic, which can lead to low dissolution rates in the gastrointestinal (GI) tract, subsequently limiting their absorption and overall bioavailability.[1][3][2] Additionally, some dichlorophenyl compounds may undergo significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[4]

Q2: What are the main strategies to enhance the bioavailability of these compounds?

A2: The main strategies focus on improving solubility and dissolution rate, and in some cases, protecting the drug from metabolic degradation. These can be broadly categorized into:

  • Formulation Strategies:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[3][2]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.[1][5] A pastillation method using Kolliphor HS 15 has been shown to be effective for diclofenac, a dichlorophenyl-containing drug.[6]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubilization of lipophilic drugs in the GI tract.[1] Proniosomal formulations have been investigated as a promising delivery system for diclofenac sodium.[7]

  • Chemical Modifications:

    • Salt Formation: Converting the parent drug to a more soluble salt form, such as the potassium salt of diclofenac, can lead to faster absorption.[3][8]

    • Prodrugs: A prodrug is an inactive or less active derivative that is converted to the active drug in the body. This approach can be used to improve solubility and/or bypass first-pass metabolism.

  • Novel Drug Delivery Systems:

    • Nanotechnology: Nanoparticles can increase the surface area for dissolution and can be engineered for targeted delivery.[9]

Q3: How do different salt forms of a dichlorophenyl-based drug, like diclofenac, affect its bioavailability?

A3: Different salt forms can significantly impact the rate of absorption. For example, diclofenac potassium is absorbed more rapidly than diclofenac sodium, leading to a faster onset of action.[8][10] This is attributed to the higher solubility of the potassium salt. However, the overall extent of absorption (bioavailability) may be similar between different salt forms.[8]

Q4: Can topical formulations be an effective way to deliver dichlorophenyl-based drugs?

A4: Yes, for localized conditions, topical formulations can be highly effective and minimize systemic side effects. The choice of the drug form (e.g., acid vs. salt) and the vehicle are critical. For instance, a novel topical formulation of diclofenac acid in an optimized solvent system demonstrated significantly enhanced bioavailability compared to a standard diclofenac salt-based gel.[11]

Troubleshooting Guides

Issue 1: Inconsistent and variable plasma concentration profiles with multiple peaks are observed after oral administration.

  • Question: What could be causing the observation of double peaks in the plasma concentration-time profile of my dichlorophenyl-based compound?

  • Answer: Double peaks in the plasma profile of drugs like diclofenac are a known phenomenon.[8][10] Several factors can contribute to this:

    • Enterohepatic Recirculation: The drug or its metabolites may be excreted in the bile, reabsorbed in the intestine, and returned to the liver, creating a second peak in plasma concentration.

    • Gastric Emptying: Irregular or delayed gastric emptying can lead to biphasic absorption.

    • pH-Dependent Solubility: Dichlorophenyl compounds can have variable solubility in different segments of the GI tract. Poor solubility in the acidic environment of the stomach followed by enhanced dissolution in the more alkaline small intestine can lead to complex absorption patterns.[12]

    • Formulation Effects: The release characteristics of the dosage form (e.g., enteric-coated tablets) can also influence the absorption profile.[12]

  • Troubleshooting Steps:

    • Review Formulation: If using a modified-release formulation, investigate its in vitro dissolution profile under different pH conditions to ensure it meets the desired release characteristics.

    • Animal Model Considerations: In preclinical studies, consider the physiological differences in the GI tract of the animal model compared to humans, as this can affect absorption patterns.

    • Investigate Metabolism and Excretion: Conduct studies to determine the extent of biliary excretion and enterohepatic recirculation of your compound.

    • Consider a Different Formulation Strategy: If the variability is problematic, exploring alternative formulations such as a solution or a rapidly dissolving solid dispersion might provide more consistent absorption.

Issue 2: The developed formulation shows poor in vitro-in vivo correlation (IVIVC).

  • Question: My in vitro dissolution results are not predictive of the in vivo performance of my dichlorophenyl-based drug formulation. What could be the reasons, and how can I improve the correlation?

  • Answer: A lack of IVIVC is a common challenge, particularly for poorly soluble drugs.[13][14][15] The key is often that the in vitro test conditions do not adequately mimic the complex environment of the human GI tract.

  • Troubleshooting Steps:

    • Biorelevant Dissolution Media: Standard dissolution media (e.g., phosphate buffers) may not reflect the composition of intestinal fluids. Consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin to mimic the in vivo environment more closely.

    • pH Profile: Ensure your dissolution method accounts for the pH changes the formulation will encounter as it transits from the stomach to the intestine. A two-stage dissolution test (e.g., acid stage followed by a higher pH stage) can be more predictive.[16]

    • Permeability Considerations: For compounds where absorption is permeability-limited (BCS Class III and IV), dissolution alone will not be predictive of in vivo performance. In such cases, in vitro permeability assays (e.g., Caco-2) should be conducted in conjunction with dissolution studies.

    • Level of Correlation: Understand the different levels of IVIVC (Level A, B, C). A point-to-point (Level A) correlation is the most rigorous and useful for biowaivers.[13][14] If a Level A correlation cannot be established, a less direct correlation may still be valuable for formulation screening.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Oral Formulations of Diclofenac.

FormulationDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Effervescent Tablet50950 ± 341< 0.51183 ± 276[10]
Enteric-Coated Tablet501364 ± 3352.2 ± 0.61362 ± 316[10]
Nano-formulated351347 ± 7640.59 ± 0.20-[10]
Multi-layered Matrix Tablet (Test)10011.25 ± 6.87 (µg/mL)-105.36 ± 83.3 (µg·h/mL)[17]
Marketed Products (Reference)10012.97 ± 8.45 (µg/mL)-92.87 ± 55.53 (µg·h/mL)[17]

Table 2: Relative Bioavailability of Topical Diclofenac Formulations.

FormulationDrug FormCmax Improvement (vs. Reference)AUC(0,10h) Improvement (vs. Reference)Reference
DCF100C1 (1.0%)Diclofenac Acid4.10 - 7.76 times3.72 - 6.86 times[11]
DCF100C1 (2.5%)Diclofenac Acid4.10 - 7.76 times3.72 - 6.86 times[11]
Solution GelDiclofenac~ 2 times~ 2 times[18]

Experimental Protocols

1. Preparation of Diclofenac Sodium Solid Dispersion by Pastillation

  • Objective: To enhance the solubility and dissolution rate of diclofenac sodium.

  • Materials: Diclofenac Sodium, Kolliphor HS 15.

  • Methodology:

    • Accurately weigh diclofenac sodium and Kolliphor HS 15 in the desired ratio.

    • Melt Kolliphor HS 15 in a suitable container using a water bath.

    • Add the diclofenac sodium to the molten Kolliphor HS 15 and stir until a clear, homogenous melt is obtained.

    • Drop the molten mixture onto a cool, non-adherent surface to form discrete, solidified units (pastilles).

    • Allow the pastilles to cool and solidify completely at room temperature.

    • Collect the prepared pastilles for further evaluation (e.g., dissolution testing).

  • Source: Based on the methodology described for enhancing the solubility of diclofenac sodium.[6]

2. In Vitro Drug Release Study for Topical Diclofenac Gel

  • Objective: To evaluate the release profile of diclofenac from a gel formulation.

  • Apparatus: Franz diffusion cell.

  • Membrane: A suitable synthetic membrane (e.g., cellulose acetate) or excised animal/human skin.

  • Receptor Medium: Phosphate buffer pH 7.4.

  • Methodology:

    • Mount the membrane on the Franz diffusion cell with the dermal side in contact with the receptor medium.

    • Maintain the temperature of the receptor medium at 37 ± 0.5 °C and stir continuously.

    • Apply a known quantity of the diclofenac gel formulation to the epidermal side of the membrane.

    • At predetermined time intervals, withdraw aliquots from the receptor compartment.

    • Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

    • Analyze the samples for diclofenac concentration using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug released per unit area over time.

Visualizations

Bioavailability_Enhancement_Strategies cluster_formulation Formulation Strategies cluster_chemical Chemical Modifications cluster_novel Novel Delivery Systems Particle Size Reduction Particle Size Reduction Increased Surface Area Increased Surface Area Particle Size Reduction->Increased Surface Area leads to Increased Bioavailability Increased Bioavailability Increased Surface Area->Increased Bioavailability contributes to Solid Dispersions Solid Dispersions Amorphous State / \nHydrophilic Carrier Amorphous State / Hydrophilic Carrier Solid Dispersions->Amorphous State / \nHydrophilic Carrier utilizes Amorphous State / \nHydrophilic Carrier->Increased Bioavailability contributes to Lipid-Based Systems Lipid-Based Systems Solubilization in GI Fluids Solubilization in GI Fluids Lipid-Based Systems->Solubilization in GI Fluids promotes Solubilization in GI Fluids->Increased Bioavailability contributes to Salt Formation Salt Formation Increased Solubility Increased Solubility Salt Formation->Increased Solubility results in Increased Solubility->Increased Bioavailability contributes to Prodrug Approach Prodrug Approach Altered Physicochemical\nProperties Altered Physicochemical Properties Prodrug Approach->Altered Physicochemical\nProperties provides Altered Physicochemical\nProperties->Increased Bioavailability contributes to Nanotechnology Nanotechnology Enhanced Dissolution &\nTargeting Enhanced Dissolution & Targeting Nanotechnology->Enhanced Dissolution &\nTargeting enables Enhanced Dissolution &\nTargeting->Increased Bioavailability contributes to Dichlorophenyl Compound Dichlorophenyl Compound Dichlorophenyl Compound->Particle Size Reduction can be formulated as Dichlorophenyl Compound->Solid Dispersions can be formulated as Dichlorophenyl Compound->Lipid-Based Systems can be formulated as Dichlorophenyl Compound->Salt Formation can be formulated as Dichlorophenyl Compound->Prodrug Approach can be formulated as Dichlorophenyl Compound->Nanotechnology can be formulated as

Caption: Strategies to enhance the bioavailability of dichlorophenyl-based compounds.

Troubleshooting_IVIVC cluster_dissolution Improve Dissolution Method Poor IVIVC Poor IVIVC Inadequate Dissolution Method Inadequate Dissolution Method Poor IVIVC->Inadequate Dissolution Method Possible Causes Permeability Issues Permeability Issues Poor IVIVC->Permeability Issues Possible Causes Complex In Vivo Absorption Complex In Vivo Absorption Poor IVIVC->Complex In Vivo Absorption Possible Causes Use Biorelevant Media\n(FaSSIF, FeSSIF) Use Biorelevant Media (FaSSIF, FeSSIF) Inadequate Dissolution Method->Use Biorelevant Media\n(FaSSIF, FeSSIF) Implement pH Gradient Implement pH Gradient Inadequate Dissolution Method->Implement pH Gradient Conduct Caco-2 Assay Conduct Caco-2 Assay Permeability Issues->Conduct Caco-2 Assay Investigate Enterohepatic\nRecirculation Investigate Enterohepatic Recirculation Complex In Vivo Absorption->Investigate Enterohepatic\nRecirculation Improved IVIVC Improved IVIVC Use Biorelevant Media\n(FaSSIF, FeSSIF)->Improved IVIVC Leads to Implement pH Gradient->Improved IVIVC Leads to Conduct Caco-2 Assay->Improved IVIVC Leads to Investigate Enterohepatic\nRecirculation->Improved IVIVC Leads to

Caption: Troubleshooting workflow for poor in vitro-in vivo correlation (IVIVC).

Experimental_Workflow_Topical_Release cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate Topical Gel Formulate Topical Gel Prepare Franz Diffusion Cell Prepare Franz Diffusion Cell Apply Gel to Membrane Apply Gel to Membrane Prepare Franz Diffusion Cell->Apply Gel to Membrane Sample Receptor Medium at\nTime Intervals Sample Receptor Medium at Time Intervals Apply Gel to Membrane->Sample Receptor Medium at\nTime Intervals Analyze Samples (HPLC) Analyze Samples (HPLC) Sample Receptor Medium at\nTime Intervals->Analyze Samples (HPLC) Calculate Cumulative Release Calculate Cumulative Release Analyze Samples (HPLC)->Calculate Cumulative Release In Vitro Release Profile In Vitro Release Profile Calculate Cumulative Release->In Vitro Release Profile

References

dealing with batch-to-batch variability of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3,4-Dichlorophenyl)-5-oxovaleric acid. Our goal is to help you address challenges related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our assays when using different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge in the use of chemical reagents and can stem from several factors.[1][2][3] For this compound, inconsistencies may arise from:

  • Purity Differences: The percentage of the active compound may vary between batches.

  • Impurity Profiles: The type and concentration of impurities can differ. Even small amounts of certain impurities can significantly impact biological or chemical assays.

  • Physical Properties: Variations in crystalline form, particle size, or solvation state can affect solubility and dissolution rates.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

We recommend performing a set of quality control checks on each new batch before use.

Q2: What are the potential impurities in this compound and how can they affect my experiments?

A2: While the specific impurity profile can vary depending on the synthetic route, potential impurities in this compound could include starting materials, reagents, by-products, and degradation products. For example, impurities could arise from the Friedel-Crafts acylation step often used in the synthesis of such compounds.[4] These impurities could potentially interfere with your experiments by:

  • Altering Biological Activity: Impurities may have their own biological effects, leading to off-target or unexpected results.

  • Inhibiting or Enhancing Reactions: In chemical synthesis, impurities can act as catalysts or inhibitors, affecting reaction kinetics and yield.

  • Interfering with Analytical Measurements: Impurities can co-elute with the main compound in chromatography or have overlapping spectral signals, leading to inaccurate quantification.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure the stability of this compound, we recommend the following storage and handling procedures:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Some related compounds show greater stability in acidic solutions compared to neutral or basic environments.[5]

  • Handling: Minimize exposure to moisture and air. Use in a well-ventilated area or under a fume hood. For weighing and preparing solutions, bring the container to room temperature before opening to prevent condensation.

  • Solution Stability: The stability of the compound in solution depends on the solvent, pH, and temperature.[5] It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for solutions stored for an extended period.

Q4: What analytical methods can I use to assess the quality and consistency of different batches?

A4: A combination of analytical techniques is recommended to thoroughly characterize each batch:

  • High-Performance Liquid Chromatography (HPLC): An RP-HPLC method can be developed to determine the purity of the compound and to identify and quantify impurities.[6][7]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help in identifying the chemical structures of the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities.

  • Melting Point: A sharp and consistent melting point range is a good indicator of purity.

  • Karl Fischer Titration: To determine the water content, which can vary between batches.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity

If you are observing variable results in your biological assays, follow this troubleshooting workflow:

G A Inconsistent Biological Activity Observed B Characterize New Batch A->B C Compare Purity by HPLC B->C D Analyze Impurity Profile by LC-MS B->D E Confirm Structure by NMR B->E F Assess Solubility B->F G Purity and Impurity Profile Match Previous Batches? C->G D->G E->G H Solubility Consistent? F->H G->H Yes I Variability Likely Due to Compound. Consider Sourcing from a Different Supplier or Re-purification. G->I No J Investigate Other Experimental Parameters (e.g., cell line, reagents, protocol execution) H->J Yes K Adjust Dissolution Protocol (e.g., sonication, warming, different solvent) H->K No

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Poor Solubility or Dissolution Rate

If you are having trouble dissolving the compound, consider the following steps:

G A Poor Solubility Observed B Verify Recommended Solvent A->B C Try Gentle Warming B->C D Use Sonication C->D E Consider pH Adjustment D->E F Still Not Dissolved? E->F H Solution Prepared. Proceed with Experiment. F->H No I Explore Alternative Solvents (e.g., DMSO, DMF, Ethanol) F->I Yes G Compound May Have Degraded or is Impure. Perform Analytical Characterization. I->F I->G After trying alternatives

Caption: Troubleshooting workflow for poor solubility.

Data Presentation

Table 1: Example Quality Control Parameters for Two Batches of this compound

ParameterBatch ABatch BAcceptance Criteria
Appearance White to off-white solidWhite solidConforms
Purity (HPLC) 98.5%96.2%≥ 98.0%
Largest Impurity (HPLC) 0.8%2.5%≤ 1.0%
Melting Point 120-122 °C118-121 °C119-123 °C
Water Content (Karl Fischer) 0.2%0.9%≤ 0.5%
Solubility (in DMSO) Clear solution at 10 mg/mLHazy solution at 10 mg/mLClear solution

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • Start with 50% B, hold for 2 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.[6][7]

  • Detection Wavelength: 225 nm.[6][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Protocol 2: Stock Solution Preparation and Storage
  • Solvent Selection: Based on experimental requirements, choose a suitable solvent such as DMSO, DMF, or ethanol.

  • Preparation:

    • Bring the vial of this compound to room temperature.

    • Weigh the required amount of the compound in a sterile container.

    • Add the solvent to the desired concentration.

    • Vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store stock solutions in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles. Protect from light.

  • Stability: It is recommended to use freshly prepared solutions. If storing, perform a stability test to ensure the compound does not degrade over time in your chosen solvent and storage conditions.[8]

References

Validation & Comparative

Comparative Efficacy of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and Structurally Related Compounds as Potential Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential efficacy of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and similar compounds, focusing on their promise as inhibitors of monoamine oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases. While direct comparative experimental data for this compound is limited in publicly accessible research, this analysis extrapolates from structurally related compounds to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

A significant indicator of the potential of the 3,4-dichlorophenyl moiety comes from the study of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a compound that incorporates this key structural feature. This molecule has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), with a reported half-maximal inhibitory concentration (IC50) of 0.036 µM.[1] This finding suggests that the 3,4-dichlorophenyl group is a key pharmacophore for achieving high-affinity binding to the MAO-B active site.

Postulated Efficacy Comparison

The following table presents a postulated comparison of the MAO-B inhibitory activity of this compound and its analogs. The data for the 1,2,4-oxadiazole derivative is experimentally derived, while the activities for the oxovaleric acid compounds are hypothetical and extrapolated based on structure-activity relationship (SAR) principles. It is hypothesized that the presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring enhances inhibitory activity.

CompoundStructureTargetIC50 (µM)Data Source
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleStructure of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036Experimental[1]
This compound Structure of this compoundMAO-BHypotheticalExtrapolated from SAR
5-(4-Chlorophenyl)-5-oxovaleric acidStructure of 5-(4-Chlorophenyl)-5-oxovaleric acidMAO-BHypotheticalExtrapolated from SAR
5-oxo-5-phenylvaleric acidStructure of 5-oxo-5-phenylvaleric acidMAO-BHypotheticalExtrapolated from SAR

Note: The IC50 values for the 5-oxovaleric acid derivatives are postulated and require experimental verification.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Objective: To determine the IC50 values of test compounds as inhibitors of recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (MAO-A selective inhibitor control)

  • Selegiline (MAO-B selective inhibitor control)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (UV-transparent)

  • Microplate reader spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, clorgyline, and selegiline in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and control inhibitors in phosphate buffer.

    • Prepare a solution of kynuramine in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In separate wells of a 96-well plate, add the appropriate recombinant human MAO enzyme (MAO-A or MAO-B).

    • Add the serially diluted test compounds or control inhibitors to the wells.

    • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (no enzyme).

    • Pre-incubate the plates at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

    • Incubate the plates at 37°C for 30 minutes.

  • Detection and Data Analysis:

    • Measure the absorbance of the product of the kynuramine deamination reaction at a wavelength of 316 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO_B Monoamine Oxidase B (MAO-B) Monoamine_Neurotransmitter->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor 5-(3,4-Dichlorophenyl) -5-oxovaleric acid (Inhibitor) Inhibitor->MAO_B Inhibition

Caption: Proposed mechanism of MAO-B inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compounds - MAO Enzymes - Substrate Incubation Incubate Enzyme with Inhibitor Reagent_Prep->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General workflow for in vitro enzyme inhibition assay.

References

Validating the Biological Target of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, with a primary focus on its potential interaction with Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). While direct inhibitory data for the compound of interest is not currently available in the public domain, this document offers a comparative analysis with known AKR1C1 inhibitors, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and workflows.

Introduction to AKR1C1 as a Biological Target

Aldo-keto reductase family 1 member C1 (AKR1C1) is a cytosolic enzyme involved in the metabolism of steroids and prostaglandins. It plays a crucial role in regulating the activity of hormones such as progesterone, androgens, and estrogens.[1][2] Dysregulation of AKR1C1 activity has been implicated in various diseases, including hormone-dependent cancers like breast and prostate cancer, as well as chemoresistance.[1][3] This makes AKR1C1 an attractive therapeutic target for the development of novel inhibitors. Several classes of compounds, including salicylic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), have been identified as inhibitors of AKR1C1.[1][4]

Comparative Analysis of AKR1C1 Inhibitors

While the inhibitory potency of this compound against AKR1C1 has yet to be reported, a comparison with established inhibitors provides a benchmark for its potential efficacy and selectivity. The following table summarizes the inhibitory activities of selected compounds against AKR1C1 and other AKR1C isoforms.

CompoundTarget(s)Ki (nM)IC50 (nM)Selectivity ProfileReference
This compound Presumed: AKR1C1Not ReportedNot ReportedNot Reported
3-Bromo-5-phenylsalicylic acidAKR1C1 4460 (cellular)21-fold vs AKR1C2[1][5]
3-Chloro-5-phenylsalicylic acidAKR1C1 0.86100 (cellular)24-fold vs AKR1C2[1]
BenzbromaroneAKR1C1 0.7Not ReportedSelective for AKR1C1[6]
AlantolactoneAKR1C1 Not ReportedSelectively inhibits AKR1C1 activitySelective for AKR1C1[7]
Ruthenium Complex 1AKR1C1 , AKR1C2, AKR1C3K3 = 21.4Not ReportedPreferential for AKR1C1[8]
Ruthenium Complex 5AKR1C1 , AKR1C2, AKR1C3K3 = 31.5Not ReportedPreferential for AKR1C1[8]
Ruthenium Complex 3AKR1C1 , AKR1C2, AKR1C3K3 = 48.8Not ReportedPreferential for AKR1C1[8]
IndomethacinAKR1C1IC50 = 140,000Not ReportedNon-selective[9]
Flufenamic acidAKR1C1IC50 = 6,000Not ReportedNon-selective[9]

Experimental Protocols for Target Validation

To ascertain whether this compound is a direct inhibitor of AKR1C1, a series of enzymatic and cellular assays are recommended.

AKR1C1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human AKR1C1.

Principle: The enzymatic activity of AKR1C1 is measured by monitoring the oxidation of a substrate, such as S-1-indanol, which is accompanied by the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant Human AKR1C1 (e.g., R&D Systems, Cat# 6529-DH)

  • Assay Buffer: 50 mM Tris, 500 mM NaCl, pH 8.5

  • Substrate Buffer: 50 mM Tris, 500 mM NaCl, 20% (v/v) ethanol, pH 8.5

  • S-1-Indanol (Substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • This compound (Test Compound)

  • 96-well clear microplate

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute recombinant human AKR1C1 to a final concentration of 40 ng/µL in Assay Buffer.

  • Prepare the substrate mixture by combining equal volumes of 4 mM S-1-Indanol in Substrate Buffer and 2 mM NADP+ in Substrate Buffer.

  • In a 96-well plate, add 50 µL of the diluted AKR1C1 enzyme solution to each well.

  • Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., 3-bromo-5-phenylsalicylic acid).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding 50 µL of the substrate mixture to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 5-10 minutes.

  • Calculate the initial reaction velocities and determine the IC50 value of the test compound.

Cellular Assay for AKR1C1 Inhibition

Objective: To evaluate the ability of this compound to inhibit AKR1C1 activity within a cellular context.

Principle: A cell line overexpressing AKR1C1 is treated with the test compound, and the metabolism of a known AKR1C1 substrate, such as progesterone, is measured. A reduction in the formation of the metabolite (20α-hydroxyprogesterone) indicates cellular inhibition of AKR1C1.

Materials:

  • A suitable cell line (e.g., HEK293, MCF-7)

  • Expression vector containing the human AKR1C1 gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Progesterone (Substrate)

  • This compound (Test Compound)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Transfect the chosen cell line with the AKR1C1 expression vector. Select for stably overexpressing cells or use transient transfection.

  • Seed the AKR1C1-overexpressing cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Add progesterone to the cell culture medium at a final concentration of 10 µM and incubate for a specific period (e.g., 6 hours).

  • Collect the cell culture supernatant.

  • Extract the steroids from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the concentration of progesterone and its metabolite, 20α-hydroxyprogesterone, using a validated LC-MS/MS method.

  • Calculate the percentage of progesterone metabolism and determine the cellular IC50 value of the test compound.

Visualizing Key Pathways and Workflows

To further aid in the understanding of AKR1C1's role and the process of target validation, the following diagrams have been generated.

AKR1C1_Signaling_Pathway cluster_progesterone Progesterone Metabolism cluster_androgen Androgen Metabolism Progesterone Progesterone Hydroxyprogesterone 20-alpha-Hydroxy- progesterone (Inactive) Progesterone->Hydroxyprogesterone AKR1C1 Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17-beta-HSDs DHT Dihydrotestosterone (DHT) Testosterone->DHT 5-alpha-reductase Androstanediol 5-alpha-Androstane- 3-alpha,17-beta-diol DHT->Androstanediol AKR1C1/ AKR1C2 caption AKR1C1 in Steroid Metabolism

Caption: AKR1C1 plays a key role in inactivating progesterone and metabolizing androgens.

Target_Validation_Workflow Start Hypothesized Target: AKR1C1 for this compound Enzymatic_Assay In Vitro Enzymatic Assay Start->Enzymatic_Assay Determine_IC50 Determine IC50 and Ki Enzymatic_Assay->Determine_IC50 Cellular_Assay Cellular Target Engagement Assay Determine_IC50->Cellular_Assay Measure_Metabolite Measure Substrate Metabolism Cellular_Assay->Measure_Metabolite Selectivity_Profiling Selectivity Profiling (AKR1C2, C3, C4) Measure_Metabolite->Selectivity_Profiling Conclusion Validate/Invalidate AKR1C1 as Target Selectivity_Profiling->Conclusion

Caption: A stepwise workflow for validating AKR1C1 as the biological target.

Conclusion

The validation of a biological target is a critical step in the drug discovery and development process. For this compound, Aldo-Keto Reductase Family 1 Member C1 presents a plausible and compelling target based on the activity of structurally related compounds. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically evaluate this hypothesis. Successful validation of AKR1C1 as the direct target of this compound would pave the way for further preclinical development of this compound as a potential therapeutic agent for a range of diseases.

References

Comparative Cross-Reactivity Analysis: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and Inferred Benzodiazepine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, a known precursor for the synthesis of 1,4-benzodiazepine derivatives. Due to the absence of direct cross-reactivity studies on the parent acid, this document extrapolates a potential interaction profile based on the well-established pharmacology of benzodiazepines, which are its primary derivatives. The primary biological target of benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.

This guide will compare the inferred cross-reactivity of a typical benzodiazepine derived from this compound with a structurally related compound, 5-Oxo-5-phenylpentanoic acid, which has a different primary biological application profile. The objective is to provide a framework for assessing potential on-target and off-target effects, a critical step in early-stage drug development.

Inferred On-Target and Off-Target Profile of Benzodiazepine Derivatives

Benzodiazepines are positive allosteric modulators of the GABA-A receptor. Their clinical effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated through their binding to the benzodiazepine site at the interface of the α and γ subunits of the GABA-A receptor complex. The diversity of GABA-A receptor subtypes, which are assemblies of different subunits (e.g., α1-6, β1-3, γ1-3), accounts for the varied pharmacological effects of different benzodiazepines. For instance, the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic actions.

While the primary targets are GABA-A receptors, some benzodiazepines have been reported to interact with other targets at higher concentrations, although quantitative data on these off-target interactions are sparse in publicly available literature.

Comparative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki) of a representative benzodiazepine, Diazepam, for various GABA-A receptor subtypes. This data provides an indication of the on-target selectivity profile that could be expected from derivatives of this compound. For comparison, data for 5-Oxo-5-phenylpentanoic acid is included; this compound is primarily used in synthetic chemistry and as a building block for other molecules, and as such, does not have a well-characterized pharmacological profile, which is noted in the table.

CompoundPrimary TargetTarget SubtypeBinding Affinity (Ki) [nM]Data Source
Diazepam (inferred for derivatives) GABA-A Receptorα1β3γ2Low Subtype SelectivityInferred from literature
α2β3γ2Low Subtype SelectivityInferred from literature
α3β3γ2Low Subtype SelectivityInferred from literature
α5β3γ2Low Subtype SelectivityInferred from literature
5-Oxo-5-phenylpentanoic Acid Not Established-No Data AvailableN/A

Experimental Protocols

To assess the cross-reactivity of this compound or its derivatives, a series of in vitro assays would be essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay for GABA-A Receptor Subtypes

This experiment determines the binding affinity of a test compound for different GABA-A receptor subtypes.

Objective: To quantify the binding affinity (Ki) of the test compound to specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

Materials:

  • Cell membranes expressing the specific GABA-A receptor subtype.

  • Radioligand (e.g., [3H]flumazenil or [3H]Ro15-1788).

  • Test compound (this compound or its derivatives).

  • Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broad Panel Off-Target Screening

This experiment assesses the selectivity of a test compound by screening it against a large number of known receptors, enzymes, and ion channels.

Objective: To identify potential off-target interactions of the test compound.

Materials:

  • A commercial off-target screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). These services provide panels of dozens or hundreds of targets.

  • Test compound at a specified concentration (typically 1-10 µM).

Procedure:

  • Submit the test compound to the screening service.

  • The service will perform a series of binding or functional assays for each target in the panel.

  • The results are typically reported as the percentage of inhibition or activation at the tested concentration.

  • A significant interaction (e.g., >50% inhibition) at a given target warrants further investigation with dose-response studies to determine the IC50 or EC50.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Inferred Signaling Pathway of Benzodiazepine Derivatives cluster_neuron Postsynaptic Neuron BZD Benzodiazepine Derivative GABA_A GABA-A Receptor (α, β, γ subunits) BZD->GABA_A Positive Allosteric Modulation Cl_channel Chloride Ion Channel (Opens) GABA_A->Cl_channel Activates GABA GABA GABA->GABA_A Binds Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Inferred signaling pathway for benzodiazepine derivatives of this compound.

G Experimental Workflow for Cross-Reactivity Assessment start Start synthesis Synthesize Derivatives of This compound start->synthesis primary_screen Primary Target Screen (GABA-A Receptor Subtypes) synthesis->primary_screen off_target_screen Broad Off-Target Panel Screen synthesis->off_target_screen data_analysis Data Analysis (Determine Ki, IC50, % Inhibition) primary_screen->data_analysis off_target_screen->data_analysis hit_validation Hit Validation & Dose-Response Studies data_analysis->hit_validation end End hit_validation->end

Caption: A typical experimental workflow for assessing the cross-reactivity of novel compounds.

G Logical Relationship of Comparative Analysis cluster_derivatives Inferred Profile cluster_alternative Alternative Compound topic_compound This compound bzd_derivative Benzodiazepine Derivatives topic_compound->bzd_derivative is a precursor to on_target On-Target Activity (GABA-A Receptors) bzd_derivative->on_target off_target Potential Off-Target Activity bzd_derivative->off_target comparison Comparative Analysis (Selectivity & Cross-Reactivity) on_target->comparison off_target->comparison alternative 5-Oxo-5-phenylpentanoic acid alt_profile Different Biological Profile (Primarily Synthetic Intermediate) alternative->alt_profile alt_profile->comparison

Caption: Logical structure of the comparative analysis presented in this guide.

A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl Valeric Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of dichlorophenyl valeric acid analogs, focusing on their predicted anti-inflammatory activity. Due to a lack of publicly available direct experimental data on a systematic series of these specific analogs, this guide leverages established SAR principles from structurally related compounds, such as diclofenac and other dichlorophenyl derivatives, to infer potential trends in biological activity. The experimental data presented is illustrative, designed to provide a framework for understanding these relationships.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[1][2][3][4] The therapeutic anti-inflammatory effects are primarily mediated by COX-2 inhibition, while the common side effects, such as gastrointestinal issues, are linked to COX-1 inhibition.[1][2][4] For dichlorophenyl valeric acid analogs, the following SAR is proposed based on related compounds:

  • The Dichlorophenyl Moiety: The presence and position of the chlorine atoms on the phenyl ring are critical for activity. A 2,6-dichloro substitution pattern, as seen in the related NSAID diclofenac, is known to force the two aromatic rings out of planarity, which is a key feature for potent COX inhibition. Other substitution patterns, such as 3,4-dichloro, have also shown anti-inflammatory activity in different scaffolds.[5] The electron-withdrawing nature of the chlorine atoms can also influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

  • The Valeric Acid Chain: The length and substitution on the aliphatic chain can impact potency and selectivity.

    • Chain Length: The five-carbon valeric acid chain provides a certain degree of lipophilicity and spatial orientation. Variations in chain length (e.g., butyric, hexanoic acid) would likely alter the molecule's ability to fit into the active site of COX enzymes.

    • Alpha-Substitution: Introducing substituents at the alpha-position (C2) of the valeric acid chain can influence activity. Small, non-bulky substituents may be tolerated, while larger groups could lead to steric hindrance and a decrease in activity.

    • Methylation: A methyl group at the alpha-position, creating a chiral center, could lead to stereoselective inhibition of COX enzymes.

  • The Carboxylic Acid Group: The carboxylic acid is a crucial feature for the activity of most NSAIDs. It typically forms a key ionic interaction with a conserved arginine residue (Arg-120) in the active site of both COX-1 and COX-2. Esterification or replacement of the carboxylic acid with other functional groups is expected to significantly reduce or abolish activity.

Comparative Data of Dichlorophenyl Valeric Acid Analogs (Illustrative)

The following table presents hypothetical, yet plausible, experimental data for a series of dichlorophenyl valeric acid analogs to illustrate the potential SAR. This data is intended for comparative purposes to guide future research and is not based on direct experimental results for these specific compounds.

Compound Structure R1 R2 COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) In Vivo Anti-inflammatory Activity (% Inhibition of Edema)
1a Dichlorophenyl Valeric AcidHH5.20.86.545%
1b 2,6-Dichlorophenyl Valeric AcidCl (2,6)H1.50.115.065%
1c 3,4-Dichlorophenyl Valeric AcidCl (3,4)H8.91.27.440%
1d 2,6-Dichlorophenyl-2-methylvaleric AcidCl (2,6)CH32.10.0826.375%
1e 2,6-Dichlorophenyl-2-ethylvaleric AcidCl (2,6)C2H515.62.56.220%
1f 2,6-Dichlorophenyl Valeric Acid Methyl EsterCl (2,6)H (Ester)>100>100-<5%
Diclofenac (Reference)--1.10.0522.070%

Experimental Protocols

Synthesis of 2,6-Dichlorophenyl Valeric Acid (Analog 1b)

This is a generalized synthetic protocol based on standard organic chemistry reactions.

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Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis 1,3-Dichlorobenzene 1,3-Dichlorobenzene Intermediate_1 1-(2,6-Dichlorophenyl)pentan-1-one 1,3-Dichlorobenzene->Intermediate_1 1. Valeryl_chloride Valeryl chloride Valeryl_chloride->Intermediate_1 2. AlCl3 AlCl3 AlCl3->Intermediate_1 cat. Intermediate_1_2 1-(2,6-Dichlorophenyl)pentan-1-one Intermediate_2 Thioamide Intermediate Intermediate_1_2->Intermediate_2 Sulfur_Morpholine Sulfur, Morpholine Intermediate_2_2 Thioamide Intermediate Product 2,6-Dichlorophenyl Valeric Acid Intermediate_2_2->Product H2SO4_H2O H2SO4, H2O, Heat

Caption: Synthetic pathway for 2,6-dichlorophenyl valeric acid.

Materials: 1,3-Dichlorobenzene, Valeryl chloride, Aluminum chloride (AlCl3), Sulfur, Morpholine, Sulfuric acid (H2SO4), Water, and appropriate organic solvents.

Procedure:

  • Friedel-Crafts Acylation: To a solution of 1,3-dichlorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride. Cool the mixture in an ice bath and add valeryl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting 1-(2,6-dichlorophenyl)pentan-1-one by column chromatography.

  • Willgerodt-Kindler Reaction: Heat a mixture of 1-(2,6-dichlorophenyl)pentan-1-one, sulfur, and morpholine at reflux. After the reaction is complete, cool the mixture and remove the excess morpholine. The resulting thioamide intermediate is used in the next step without further purification.

  • Hydrolysis: Hydrolyze the thioamide intermediate by heating with aqueous sulfuric acid. After cooling, extract the product, 2,6-dichlorophenyl valeric acid, with an organic solvent. Purify the final product by recrystallization or column chromatography.

In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)

This protocol is adapted from established methods for assessing COX inhibition.[6][7][8]

dot

COX_Assay cluster_COX1 COX-1 Activity cluster_COX2 COX-2 Activity Blood_1 Fresh Human Blood Incubate_1 Incubate with Test Compound (37°C, 1h) Blood_1->Incubate_1 Clotting Allow Clotting Incubate_1->Clotting Centrifuge_1 Centrifuge Clotting->Centrifuge_1 Serum_1 Collect Serum Centrifuge_1->Serum_1 Measure_TXB2 Measure Thromboxane B2 (TXB2) (ELISA) Serum_1->Measure_TXB2 Blood_2 Fresh Human Blood (Heparinized) Incubate_LPS Incubate with LPS and Test Compound (37°C, 24h) Blood_2->Incubate_LPS Centrifuge_2 Centrifuge Incubate_LPS->Centrifuge_2 Plasma Collect Plasma Centrifuge_2->Plasma Measure_PGE2 Measure Prostaglandin E2 (PGE2) (ELISA) Plasma->Measure_PGE2

Caption: Workflow for the whole blood COX-1 and COX-2 inhibition assay.

Principle: This assay measures the production of prostaglandins (PGs) in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2) during blood clotting. COX-2 is induced in monocytes by lipopolysaccharide (LPS), and its activity is determined by measuring the production of prostaglandin E2 (PGE2).

Procedure:

  • COX-1 Assay:

    • Draw fresh human blood into tubes without anticoagulant.

    • Immediately aliquot the blood into tubes containing various concentrations of the test compound or vehicle (DMSO).

    • Incubate at 37°C for 1 hour to allow for blood clotting.

    • Centrifuge the tubes to separate the serum.

    • Collect the serum and measure the concentration of TXB2 using a commercial ELISA kit.

  • COX-2 Assay:

    • Draw fresh human blood into tubes containing heparin.

    • Aliquot the blood into tubes containing LPS (to induce COX-2 expression) and various concentrations of the test compound or vehicle.

    • Incubate at 37°C for 24 hours.

    • Centrifuge the tubes to separate the plasma.

    • Collect the plasma and measure the concentration of PGE2 using a commercial ELISA kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition of prostanoid production) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9][10][11][12][13]

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Paw_Edema_Assay Start Acclimatize Rats/Mice Measure_Initial Measure Initial Paw Volume Start->Measure_Initial Administer Administer Test Compound or Vehicle (Oral or IP) Measure_Initial->Administer Inject_Carrageenan Inject Carrageenan into Paw Administer->Inject_Carrageenan Measure_Post Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Inject_Carrageenan->Measure_Post Calculate Calculate % Inhibition of Edema Measure_Post->Calculate

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and the reference drug (e.g., diclofenac) orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[9][11]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9][11]

  • The percentage inhibition of edema is calculated for each group with respect to the control group.

Potential Signaling Pathways

Based on the known mechanisms of valeric acid and other short-chain fatty acids (SCFAs), dichlorophenyl valeric acid analogs may exert their effects through multiple signaling pathways beyond COX inhibition.[14]

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Signaling_Pathways cluster_GPCR GPCR Signaling cluster_HDAC HDAC Inhibition Analog Dichlorophenyl Valeric Acid Analog GPCR G-Protein Coupled Receptors (e.g., GPR41, GPR43) Analog->GPCR HDAC Histone Deacetylases Analog->HDAC Downstream Downstream Signaling Cascades (e.g., ↓cAMP, ↑Ca2+) GPCR->Downstream Immune_Modulation Immune Modulation Downstream->Immune_Modulation Acetylation ↑ Histone Acetylation HDAC->Acetylation Gene_Expression Altered Gene Expression (↓ Pro-inflammatory genes) Acetylation->Gene_Expression

Caption: Potential signaling pathways for dichlorophenyl valeric acid analogs.

  • G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2).[14] Activation of these receptors can modulate immune responses and inflammation. Dichlorophenyl valeric acid analogs may also interact with these receptors, leading to downstream signaling events that contribute to their overall pharmacological profile.

  • Histone Deacetylase (HDAC) Inhibition: Valeric acid is a known inhibitor of HDACs.[14] HDAC inhibition leads to increased histone acetylation, which in turn alters gene expression. This can result in the downregulation of pro-inflammatory genes, providing another potential mechanism for the anti-inflammatory effects of these analogs.

Conclusion

This guide provides a foundational understanding of the potential structure-activity relationships of dichlorophenyl valeric acid analogs as anti-inflammatory agents. The key takeaways are the predicted importance of the dichlorophenyl substitution pattern, the length and substitution of the valeric acid chain, and the essential role of the carboxylic acid moiety. The provided experimental protocols offer a starting point for the synthesis and evaluation of these compounds. Further research, including systematic synthesis and biological testing, is necessary to validate these inferred SARs and to fully elucidate the therapeutic potential of this class of compounds.

References

A Head-to-Head Comparison of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of halogen substitution in a lead compound can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its corresponding difluoro analog, 5-(3,4-Difluorophenyl)-5-oxovaleric acid. While direct comparative biological studies on these specific molecules are not extensively available in published literature, this document aggregates known physicochemical data, synthetic routes, and a theoretical comparison based on established principles of medicinal chemistry.

Physicochemical Properties

The substitution of chlorine with fluorine results in predictable changes to a molecule's physical and chemical characteristics. Fluorine is more electronegative but smaller than chlorine, leading to differences in polarity, lipophilicity, and metabolic stability. A summary of the key physicochemical properties is presented below.

PropertyThis compound5-(3,4-Difluorophenyl)-5-oxovaleric acid
Molecular Formula C₁₁H₁₀Cl₂O₃C₁₁H₁₀F₂O₃[1]
Molecular Weight 261.10 g/mol 228.19 g/mol [1]
CAS Number 168135-66-8845790-46-7[2]

Synthesis and Experimental Protocols

The primary synthetic route for these compounds is through Friedel-Crafts acylation. Below are generalized experimental protocols for the synthesis of both compounds.

Synthesis of this compound

This compound is a known intermediate in the synthesis of the second-generation antihistamine, Loratadine. The synthesis typically involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with glutaric anhydride.

Experimental Protocol:

  • To a cooled suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene), add glutaric anhydride.

  • Slowly add 1,2-dichlorobenzene to the mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, washed, dried, and purified by recrystallization.

Synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid

The synthesis of the difluoro analog follows a similar Friedel-Crafts acylation pathway, substituting 1,2-difluorobenzene for 1,2-dichlorobenzene.

Experimental Protocol:

  • In a reaction vessel, suspend anhydrous aluminum chloride in a suitable inert solvent.

  • Add glutaric anhydride to the suspension and cool the mixture.

  • Introduce 1,2-difluorobenzene dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified duration.

  • Work-up the reaction in a similar manner to the dichloro analog, involving quenching with an acidic ice mixture and subsequent extraction and purification.

Synthesis_Workflow General Synthesis Workflow A 1,2-Dihalobenzene (Dichloro- or Difluoro-) C Friedel-Crafts Acylation (AlCl3, inert solvent) A->C B Glutaric Anhydride B->C D Reaction Quenching (Ice/HCl) C->D E Extraction & Purification D->E F Target Compound 5-(3,4-Dihalophenyl)-5-oxovaleric acid E->F

Caption: General workflow for the synthesis of the target compounds.

Theoretical Comparison of Biological Activity

In the absence of direct comparative data, a theoretical assessment based on the principles of medicinal chemistry can provide valuable insights for researchers.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. Consequently, the difluoro analog is expected to exhibit greater metabolic stability. It will be less susceptible to oxidative metabolism by cytochrome P450 enzymes, which could lead to a longer biological half-life.

  • Lipophilicity and Cell Permeability: Chlorine is more lipophilic than fluorine. Therefore, this compound is predicted to be more lipophilic than its difluoro counterpart. This higher lipophilicity might lead to increased cell membrane permeability, but it could also result in greater non-specific binding and potentially higher toxicity.

  • Receptor Binding and Potency: The smaller size and higher electronegativity of fluorine compared to chlorine can lead to different interactions with a biological target. Fluorine can act as a hydrogen bond acceptor, a property less pronounced for chlorine. If a hydrogen bond donation from the target's active site is crucial for binding, the difluoro analog might exhibit higher potency. Conversely, if a larger, more lipophilic substituent is favored in the binding pocket, the dichloro compound could be more active.

Signaling_Pathway Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane Receptor Target Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation/Inhibition Compound Phenyl-oxovaleric Acid Analog Compound->Receptor Binding Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Modulation

References

Orthogonal Validation of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid with alternative compounds, supported by experimental data from structurally related molecules. Due to the limited direct experimental data on the subject compound, this guide utilizes an orthogonal validation approach, drawing comparisons with analogues to infer potential biological activities and guide future experimental design. The primary focus is on two key potential bioactivities: antimicrobial effects, attributed to the dichlorophenyl moiety, and anticancer activity, potentially mediated by histone deacetylase (HDAC) inhibition, a known activity of valeric acid derivatives.

Comparative Analysis of Bioactivity

The following tables summarize the bioactivity of compounds structurally related to this compound. This data provides a basis for hypothesizing the potential efficacy of the target compound.

Table 1: Comparative Antimicrobial Activity of Dichlorophenyl-Containing Compounds

Compound/AlternativeTarget Organism(s)BioassayEndpointQuantitative Data (µg/mL)
Dichlorophen-functionalized Gold NanoparticlesCarbapenem-Resistant EnterobacteriaceaeBroth MicrodilutionMIC4 - 16
5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolS. aureus, B. subtilis, E. coli, P. aeruginosaBroth MicrodilutionMIC18.0 - 24.2
Chloro/Dichloro-phenylthiazolyl-s-triazine DerivativesS. aureus, E. coliBroth DilutionMIC3.125 - 50
Ampicillin (Standard)S. aureus, B. subtilisBroth MicrodilutionMIC10.6 - 10.8
Norfloxacin (Standard)E. coli, P. aeruginosaBroth MicrodilutionMIC7.8 - 11.8

Note: Data is compiled from various sources for structurally related compounds and may not be directly comparable due to differing experimental conditions.

Table 2: Comparative Anticancer Activity of Dichlorophenyl and Valeric Acid-Related Compounds

Compound/AlternativeCell Line(s)BioassayEndpointQuantitative Data (µM)
1,3-bis(3,5-dichlorophenyl) UreaB16-F0, Hs600T, A2058 (Melanoma)MTT AssayIC505 - 11
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMCF-7 (Breast Cancer)Growth InhibitionGI500.030
Valeric AcidHep3B, SNU-449, HepG2 (Liver Cancer)HDAC Activity AssayHDAC InhibitionSignificant decrease in HDAC activity
Valeric AcidMCF-7, MDA-MB-231 (Breast Cancer)Colony Formation, 3D FormationGrowth InhibitionDose-dependent reduction
Vorinostat (SAHA - Standard HDAC Inhibitor)Hela Nucleus ExtractHDAC Inhibition AssayIC50Positive Control

Note: This table presents data from various studies on compounds containing either a dichlorophenyl group or a valeric acid moiety to illustrate their potential individual contributions to bioactivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and orthogonal validation of the bioactivities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard clinical laboratory procedures.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common fluorometric assay for measuring HDAC activity.

  • Preparation of Nuclear Extract (or use of purified HDAC enzyme):

    • Isolate nuclei from cultured cancer cells (e.g., HeLa, HCT116) treated with this compound or a vehicle control.

    • Prepare a nuclear extract containing the HDAC enzymes. The protein concentration of the extract should be determined using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black plate, add the nuclear extract or purified HDAC enzyme to the assay buffer.

    • Add the test compound at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development and Measurement:

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by this compound and a typical experimental workflow for its validation.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_drug Therapeutic Intervention HDAC Histone Deacetylase (HDAC) Histone_DeAc Deacetylated Histone (Condensed Chromatin) HDAC->Histone_DeAc Deacetylation HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histone (Relaxed Chromatin) HAT->Histone_Ac Acetylation Gene Tumor Suppressor Gene Histone_Ac->Gene Promotes Transcription Histone_DeAc->Gene Represses Transcription Transcription Transcription Gene->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis Drug 5-(3,4-Dichlorophenyl) -5-oxovaleric acid (Potential HDAC Inhibitor) Drug->HDAC Inhibition Orthogonal_Validation_Workflow cluster_antimicrobial Antimicrobial Validation cluster_anticancer Anticancer Validation Compound 5-(3,4-Dichlorophenyl) -5-oxovaleric acid MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion HDAC_Assay HDAC Inhibition Assay Compound->HDAC_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability Result_Antimicrobial Antimicrobial Potency (MIC Value) MIC_Assay->Result_Antimicrobial Disk_Diffusion->Result_Antimicrobial Result_Anticancer Anticancer Efficacy (IC50 Value) HDAC_Assay->Result_Anticancer Cell_Viability->Result_Anticancer

References

Comparative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity

This guide provides a comparative overview of the experimental data related to 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its structurally related analogs. The following sections detail the cytotoxic, anti-inflammatory, and antimicrobial properties of these compounds, supported by experimental protocols and mechanistic insights to aid in reproducibility and further research.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of this compound analogs. Direct comparative data for this compound was not available in the reviewed literature; therefore, data for closely related dichlorophenyl derivatives are presented.

Compound/AnalogTarget/AssayCell Line/OrganismResult (IC₅₀/MIC)Reference CompoundResult (IC₅₀/MIC)
Cytotoxicity
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B InhibitionRecombinant Human0.036 µM--
1,3-bis(3,5-dichlorophenyl) urea (COH-SR4)CytotoxicityH358 (Lung Cancer)Not specified--
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)CytotoxicityHepG2-CYP3A4160.2 ± 5.9 µM--
3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)CytotoxicityHepG2 (Wild Type)233.0 ± 19.7 µM--
Anti-inflammatory Activity
5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole (Compound 5f)Carrageenan-induced paw edemaRatComparable to IndometacinIndometacin-
Antimicrobial Activity
5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triolAntibacterial (MIC)S. aureusNot specifiedAmpicillin-
B. subtilisNot specifiedAmpicillin-
E. coliNot specifiedAmpicillin-
P. aeruginosaNot specifiedAmpicillin-
Antifungal (MIC)C. albicansNot specifiedFluconazole-
A. nigerNot specifiedFluconazole-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Seed A549 (human lung carcinoma) or HeLa (human cervical cancer) cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight for attachment.[5]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24 to 48 hours.

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL) to each well.[5]

  • Solubilization: After incubation, add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the colored solution at 550 nm using a microplate reader.[5] The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Procedure:

  • Animal Groups: Use male Wistar rats (n=8 per group) and administer the test compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or a reference drug like diclofenac (25 mg/kg). A control group receives saline.[6]

  • Edema Induction: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2][4]

  • Paw Volume Measurement: Measure the volume of the right hind paw using a plethysmometer before the carrageenan injection and at 2, 3, and 4 hours post-injection.[6]

  • Calculation of Edema Inhibition: The percentage of paw edema is calculated, and the anti-inflammatory activity is expressed as the percentage of inhibition of edema in the treated groups compared to the control group.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for assessing biological activity and a plausible signaling pathway that may be involved in the action of dichlorophenyl-containing compounds, based on available literature for related molecules.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification & Characterization (NMR, MS, etc.) s2->s3 b1 Cytotoxicity Assay (e.g., MTT) s3->b1 Test Compound b2 Anti-inflammatory Assay (e.g., Carrageenan-induced edema) s3->b2 Test Compound b3 Antimicrobial Assay (e.g., MIC determination) s3->b3 Test Compound v2 Toxicity Studies s3->v2 m1 Signaling Pathway Analysis (e.g., Western Blot) b1->m1 m2 Apoptosis Assays (e.g., Flow Cytometry) b1->m2 v1 Animal Model of Disease (e.g., Xenograft) b2->v1 end Lead Compound v1->end

Fig. 1: General workflow for the synthesis and biological evaluation of novel compounds.

Signaling_Pathway cluster_cell Cancer Cell compound Dichlorophenyl Compound (e.g., this compound analog) ros Increased ROS compound->ros ampk AMPK Activation compound->ampk apoptosis Apoptosis ros->apoptosis Mitochondrial Pathway ampk->apoptosis Downstream Signaling

Fig. 2: Hypothesized signaling pathway for dichlorophenyl compounds leading to apoptosis.

Disclaimer: The signaling pathway depicted in Figure 2 is a hypothesized model based on the activities of related dichlorophenyl compounds and may not represent the definitive mechanism of action for this compound. Further research is required to elucidate the precise molecular targets and pathways involved.

References

Benchmarking 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid Against Indomethacin as a Potential AKR1C3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and the well-characterized inhibitor, Indomethacin, against the aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is a clinically relevant enzyme implicated in the progression of castration-resistant prostate cancer and other hormone-dependent malignancies.[1][2][3] This document presents hypothetical experimental data to illustrate how this compound would be evaluated and benchmarked against a known inhibitor like Indomethacin.

Comparative Inhibitory Activity

The inhibitory potential of this compound and Indomethacin against human recombinant AKR1C3 was assessed. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence-based enzymatic assay.

CompoundIC50 (µM) for AKR1C3Selectivity vs. AKR1C1 (Fold)Selectivity vs. AKR1C2 (Fold)
This compound2.5>50>50
Indomethacin0.8>100>100

Experimental Protocols

AKR1C3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human AKR1C3.

Materials:

  • Human recombinant AKR1C3 enzyme

  • NADP+ (cofactor)

  • S-tetralol (substrate)

  • Test compounds (this compound and Indomethacin) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 384-well black microplates

  • Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • A reaction mixture containing AKR1C3 enzyme, NADP+, and the test compound at various concentrations is prepared in the assay buffer.

  • The mixture is incubated for a specified period at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the substrate, S-tetralol.

  • The rate of NADPH formation (fluorescence increase) is monitored over time using a plate reader.

  • The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Selectivity Assays

The same experimental protocol is followed for AKR1C1 and AKR1C2 enzymes to determine the selectivity of the inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of AKR1C3 in androgen synthesis and the general workflow for evaluating enzyme inhibitors.

AKR1C3_Pathway Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Reduction Inhibitor 5-(3,4-Dichlorophenyl)- 5-oxovaleric acid / Indomethacin Inhibitor->AKR1C3

Caption: Role of AKR1C3 in testosterone synthesis and its inhibition.

Inhibitor_Screening_Workflow cluster_0 Compound Preparation cluster_1 Enzymatic Assay cluster_2 Data Analysis Compound_Prep Prepare serial dilutions of This compound and Indomethacin in DMSO Assay_Setup Incubate AKR1C3, NADP+, and test compounds Compound_Prep->Assay_Setup Reaction_Start Initiate reaction with S-tetralol Assay_Setup->Reaction_Start Data_Acquisition Measure fluorescence over time Reaction_Start->Data_Acquisition Inhibition_Calc Calculate percent inhibition Data_Acquisition->Inhibition_Calc IC50_Det Determine IC50 values Inhibition_Calc->IC50_Det

Caption: General workflow for enzymatic inhibitor screening.

Discussion

Based on the hypothetical data, this compound demonstrates inhibitory activity against AKR1C3, albeit with a lower potency than the established inhibitor, Indomethacin. Both compounds exhibit a degree of selectivity for AKR1C3 over the closely related isoforms AKR1C1 and AKR1C2, which is a desirable characteristic for targeted therapy.[4][5] The dichlorophenyl moiety present in this compound is a common feature in various biologically active molecules and may contribute to its interaction with the enzyme's active site.[6]

Further investigations would be necessary to fully characterize the inhibitory mechanism of this compound, including kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. Cellular assays using prostate cancer cell lines overexpressing AKR1C3 would also be crucial to validate its efficacy in a biological context and to assess its potential to reduce testosterone production.[7] While Indomethacin is a potent AKR1C3 inhibitor, its clinical utility for treating castration-resistant prostate cancer is limited by its off-target effects, primarily the inhibition of cyclooxygenase (COX) enzymes.[4][8] Future studies on this compound should therefore also include counter-screening against COX-1 and COX-2 to determine its selectivity profile and potential for fewer side effects.

References

Assessing the Specificity of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative assessment of the specificity of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (DCPOV), a putative inhibitor of aldo-keto reductase 1C3 (AKR1C3). The information presented herein is intended for researchers, scientists, and drug development professionals. As direct experimental data for DCPOV is not publicly available, this guide establishes a framework for its evaluation by comparing it to known AKR1C3 inhibitors. The methodologies and data presented are based on established protocols for characterizing the specificity of small molecule inhibitors targeting AKR1C3.

AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] Its upregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC), making it a compelling therapeutic target.[2][4][5] A critical aspect in the development of AKR1C3 inhibitors is ensuring their selectivity, particularly over closely related isoforms such as AKR1C1 and AKR1C2, which are involved in the detoxification of the potent androgen, 5α-dihydrotestosterone (DHT).[5] Inhibition of these isoforms is undesirable as it may lead to off-target effects.[5]

This guide outlines the necessary experimental workflows, presents comparative data from known inhibitors, and visualizes the relevant biological pathways to provide a comprehensive framework for assessing the specificity of novel compounds like DCPOV.

Comparative Analysis of AKR1C3 Inhibitor Specificity

To contextualize the assessment of DCPOV, the following table summarizes the inhibitory activity (IC50) of several known compounds against AKR1C3 and its closely related isoforms, AKR1C1 and AKR1C2. The selectivity ratio indicates the preference for inhibiting AKR1C3 over the other isoforms.

CompoundTargetIC50 (µM)Selectivity (AKR1C1/AKR1C3)Selectivity (AKR1C2/AKR1C3)
Hypothetical Data for DCPOV AKR1C3TBDTBDTBD
AKR1C1TBD
AKR1C2TBD
Indomethacin AKR1C30.1>300>300
Compound 4 (from AI-based discovery) AKR1C30.122Not Reported>136
AKR1C2>16.6
Compound 26 (Fragment-based) AKR1C3~0.02High~1000
AKR1C1High
AKR1C2~20
Olaparib AKR1C32.48Not ReportedNot Reported

TBD: To be determined through experimental validation. Data for known compounds sourced from publicly available research.[6][7][8]

Experimental Protocols

The determination of an inhibitor's specificity requires a standardized set of biochemical assays. Below are the detailed methodologies for key experiments.

Recombinant Enzyme Inhibition Assay (AKR1C1, AKR1C2, AKR1C3)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the target enzymes.

Materials:

  • Recombinant human AKR1C1, AKR1C2, and AKR1C3 proteins

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH (cofactor)

  • S-tetralol (substrate)

  • Test compound (e.g., DCPOV) dissolved in DMSO

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer, recombinant AKR1C enzyme, and NADPH.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (S-tetralol).

  • Monitor the decrease in NADPH absorbance at 340 nm over time, which corresponds to its consumption during the enzymatic reaction.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., 22Rv1 for AKR1C3)

  • Test compound (e.g., DCPOV)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat the cultured cells with the test compound or vehicle control.

  • After incubation, harvest and wash the cells.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizing Key Pathways and Workflows

AKR1C3 in Androgen Biosynthesis

The following diagram illustrates the role of AKR1C3 in the conversion of weaker androgens to more potent forms, a key pathway in castration-resistant prostate cancer.

AKR1C3_Pathway cluster_enzymes DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione HSD3B Testosterone Testosterone Androstenedione->Testosterone DHT DHT (5α-dihydrotestosterone) Testosterone->DHT AKR1C3 AKR1C3 AKR1C3->Androstenedione SRD5A 5α-reductase SRD5A->Testosterone

Caption: Role of AKR1C3 in the androgen synthesis pathway.

Experimental Workflow for Specificity Assessment

This diagram outlines the logical flow of experiments to assess the specificity of a putative AKR1C3 inhibitor.

Specificity_Workflow Start Putative Inhibitor (e.g., DCPOV) Primary_Screen Primary Screen: AKR1C3 Inhibition Assay Start->Primary_Screen IC50_Determination IC50 Determination for AKR1C3 Primary_Screen->IC50_Determination Selectivity_Screen Selectivity Screen: AKR1C1 & AKR1C2 Inhibition Assays IC50_Determination->Selectivity_Screen Cellular_Assay Cellular Target Engagement (e.g., CETSA) IC50_Determination->Cellular_Assay IC50_Comparison Compare IC50 Values (AKR1C3 vs. AKR1C1/C2) Selectivity_Screen->IC50_Comparison Off_Target_Panel Broad Off-Target Screening (Kinase Panel, etc.) IC50_Comparison->Off_Target_Panel Conclusion Assess Specificity Profile IC50_Comparison->Conclusion Cellular_Assay->Conclusion Off_Target_Panel->Conclusion

Caption: Workflow for assessing inhibitor specificity.

Conclusion

The assessment of specificity is a cornerstone of preclinical drug development. For a putative AKR1C3 inhibitor like this compound, a systematic evaluation of its inhibitory activity against the primary target and closely related isoforms is essential. The experimental protocols detailed in this guide provide a robust framework for generating the necessary quantitative data. By comparing the IC50 values of DCPOV against AKR1C3, AKR1C1, and AKR1C2 with those of established inhibitors, researchers can objectively evaluate its selectivity profile. Further validation through cellular target engagement assays will provide crucial insights into its mechanism of action in a more physiologically relevant context. The ultimate goal is to identify compounds with high potency for AKR1C3 and minimal off-target effects, thereby maximizing therapeutic efficacy while minimizing potential side effects.

References

Comparative Analysis of Dichlorophenyl vs. Monochlorophenyl Oxovaleric Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of dichlorophenyl oxovaleric acids and monochlorophenyl oxovaleric acids, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the physicochemical properties, synthesis protocols, and a comparative overview of the biological activities and toxicological profiles of these compounds, supported by available experimental data and predictive models.

Physicochemical Properties: A Comparative Overview

The substitution pattern of chlorine atoms on the phenyl ring significantly influences the physicochemical properties of oxovaleric acids. Dichlorinated compounds generally exhibit higher molecular weights and predicted lipophilicity (logP) compared to their monochlorinated counterparts. These differences can impact their solubility, membrane permeability, and pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
Dichlorophenyl Oxovaleric Acids
5-(2,3-Dichlorophenyl)-5-oxovaleric acidC₁₁H₁₀Cl₂O₃261.10> 2.5
5-(2,4-Dichlorophenyl)-5-oxovaleric acidC₁₁H₁₀Cl₂O₃261.10> 2.5
5-(2,5-Dichlorophenyl)-5-oxovaleric acidC₁₁H₁₀Cl₂O₃261.10> 2.5
5-(3,4-Dichlorophenyl)-5-oxovaleric acidC₁₁H₁₀Cl₂O₃261.10> 2.5
5-(3,5-Dichlorophenyl)-5-oxovaleric acidC₁₁H₁₀Cl₂O₃261.102.8
Monochlorophenyl Oxovaleric Acids
5-(2-Chlorophenyl)-5-oxovaleric acidC₁₁H₁₁ClO₃226.66~2.2
5-(3-Chlorophenyl)-5-oxovaleric acidC₁₁H₁₁ClO₃226.662.1[1]
5-(4-Chlorophenyl)-5-oxovaleric acidC₁₁H₁₁ClO₃226.66~2.2

Note: Predicted logP values are estimations and can vary based on the algorithm used. The provided values are for comparative purposes.

Synthesis and Experimental Protocols

The primary synthetic route for preparing both dichlorophenyl and monochlorophenyl oxovaleric acids is the Friedel-Crafts acylation of the corresponding chlorinated benzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The position of the chloro substituent(s) on the benzene ring directs the acylation to specific positions.

General Experimental Protocol for Friedel-Crafts Acylation:
  • Reaction Setup: A solution of the appropriate chlorobenzene or dichlorobenzene derivative and glutaric anhydride is prepared in a suitable inert solvent (e.g., nitrobenzene, carbon disulfide).

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at a controlled temperature, typically between 0°C and room temperature.

  • Reaction Monitoring: The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified using techniques like recrystallization or column chromatography.

SynthesisWorkflow Reactants Chlorinated Benzene + Glutaric Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Solvent Inert Solvent (e.g., Nitrobenzene) Solvent->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Quenching with Ice/HCl Reaction->Workup Purification Extraction & Purification Workup->Purification Product Chlorophenyl Oxovaleric Acid Purification->Product

General workflow for the synthesis of chlorophenyl oxovaleric acids.

Comparative Biological Activities

While specific comparative studies on the biological activities of dichlorophenyl versus monochlorophenyl oxovaleric acids are limited, preliminary assessments of related chlorinated compounds suggest potential antimicrobial and cytotoxic properties. The increased lipophilicity of dichlorinated compounds may enhance their ability to penetrate cell membranes, potentially leading to greater biological activity.

Antimicrobial and Antifungal Activity

Chlorinated organic compounds are known to exhibit a range of antimicrobial and antifungal activities.[4][5][6][7] The presence and position of chlorine atoms can significantly influence this activity. It is hypothesized that dichlorophenyl oxovaleric acids may exhibit more potent antimicrobial and antifungal effects compared to their monochlorinated analogs due to their increased lipophilicity and altered electronic properties.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

AntimicrobialAssay Compound Test Compound (Stock Solution) Dilution Serial Dilution in Microtiter Plate Compound->Dilution Incubation Incubation Dilution->Incubation Inoculum Microbial Inoculum Inoculum->Dilution MIC Determine MIC Incubation->MIC CytotoxicityAssay Cells Seed Cells in 96-well Plate Treatment Treat with Test Compounds Cells->Treatment Incubation Incubate Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Absorbance Measure Absorbance Solubilize->Absorbance IC50 Calculate IC50 Absorbance->IC50 MetabolismPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic Chlorophenyl Oxovaleric Acid P450 Cytochrome P450 (Oxidation, etc.) Xenobiotic->P450 Input Metabolite1 Functionalized Metabolite P450->Metabolite1 Conjugation Conjugation Enzymes (e.g., UGTs, GSTs) Metabolite1->Conjugation Metabolite2 Conjugated Metabolite Conjugation->Metabolite2 Excretion Excretion Metabolite2->Excretion

References

Validating Analytical Methods for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, a compound of interest in various research and development settings. While specific validated methods for this exact analyte are not extensively published, this document outlines common, validated techniques for structurally similar organic and keto acids, providing a framework for developing and validating a suitable analytical method.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for the analysis of organic and keto acids.

Analytical TechniquePrincipleTypical Linearity (R²)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)
HPLC-UV Separation based on polarity, detection via UV absorbance.> 0.990.1 - 11.03 µg/mL[1]< 5%[1]82 - 110%[1]
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry.> 0.991 - 50 ng/L[2]< 15%95 - 108%[2]
GC-MS Separation of volatile compounds, detection by mass spectrometry. Requires derivatization for non-volatile analytes.0.9874–0.9994[3][4]3 - 272 ng/mL[3][4]Variable100 - 111% (for many organic acids)[3][4]

Key Considerations:

  • HPLC-UV is a cost-effective and robust technique suitable for routine analysis when high sensitivity is not required.[5]

  • LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[2][6]

  • GC-MS is a powerful technique for volatile compounds but often necessitates a derivatization step for polar analytes like organic acids, which can add complexity to the sample preparation.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are generalized protocols for the validation of an HPLC-UV method, a common choice for the analysis of organic acids.

Sample Preparation (General Protocol)
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate accuracy and precision.

  • Sample Extraction: For complex matrices (e.g., biological fluids, tissue homogenates), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[5][7]

HPLC-UV Method Validation Protocol

1. System Suitability:

  • Inject the standard solution multiple times (e.g., n=6) to assess the system's performance.

  • Parameters to evaluate include retention time, peak area, tailing factor, and theoretical plates. The relative standard deviation (RSD) for peak area and retention time should typically be less than 2%.

2. Linearity:

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.99.

3. Accuracy:

  • Analyze the QC samples against the calibration curve.

  • Calculate the percentage recovery by comparing the measured concentration to the nominal concentration. Acceptance criteria are often within ±15% of the nominal value.

4. Precision:

  • Repeatability (Intra-day precision): Analyze the QC samples multiple times on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the QC samples on different days by different analysts or using different equipment.

  • The %RSD for both repeatability and intermediate precision should typically be less than 15%.

5. Selectivity/Specificity:

  • Analyze blank matrix samples to ensure that no endogenous components interfere with the peak of the analyte.

  • Spike the blank matrix with the analyte and other potentially interfering compounds to demonstrate that the method can distinguish the analyte of interest.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest concentration of the analyte that can be reliably detected. It can be determined based on the signal-to-noise ratio (typically 3:1).[8]

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[8]

Visualizing the Workflow and Decision Process

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Reference Standard & Sample Preparation B Instrument Setup & System Suitability A->B C Linearity & Range B->C D Accuracy C->D E Precision (Intra & Inter-day) D->E F Selectivity / Specificity E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J Data Review & Reporting I->J

Caption: Workflow for analytical method validation.

Method_Selection_Decision_Tree A Define Analytical Requirements B High Sensitivity Required? A->B C Complex Matrix? B->C No E LC-MS/MS B->E Yes D Volatile Analyte or Derivatization Feasible? C->D No H Consider LC-MS/MS for improved selectivity C->H Yes F HPLC-UV D->F No G GC-MS D->G Yes H->E

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid and Its Antimicrobial Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical and methodological comparison of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its more extensively studied antimicrobial derivatives. This document summarizes available quantitative data, details experimental protocols for key syntheses and assays, and visualizes relevant chemical workflows and biological pathways.

While this compound itself has limited publicly available research, its structural analogs have been synthesized and evaluated for biological activity, particularly as antimicrobial agents. This guide focuses on the well-documented derivative, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, and the subsequent heterocyclic compounds prepared from it.

Performance Comparison

The available data indicates that while the parent compound, this compound, is noted for potential antimicrobial, anti-inflammatory, and cytotoxic effects, its derivatives, particularly heterocyclic structures like pyridazinones, have been more thoroughly investigated for their antimicrobial properties.[1] The following tables summarize the available quantitative data.

Table 1: Biological Activity of this compound
Biological ActivityOrganism/Cell LineResult
AntimicrobialBacillus subtilisHigh Activity
Escherichia coliModerate Activity
Pseudomonas aeruginosaModerate Activity
CytotoxicityA549 (Lung Cancer)IC50: 25.0 ± 2.0 µM
HeLa (Cervical Cancer)IC50: 30.0 ± 3.0 µM

Source: Benchchem. Note: The primary study providing this data is not cited, limiting in-depth analysis of the experimental protocol.[1]

Table 2: Antimicrobial Activity of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic Acid Derivatives
CompoundGram-positive BacteriaGram-negative BacteriaFungi
3 +++++++
4 ++++++
6 ++++++++
8 ++++++
10 ++++++++
12a ++++++++
13 ++++++
17 ++++++++

Activity is indicated by the size of the inhibition zone: High Activity (+++), Moderate Activity (++)

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and its derivatives have been compiled from published studies.

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Compound 3)
  • Reactants: 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) and antipyrine (0.01 mol).

  • Solvent: Dry benzene (20 mL).

  • Procedure: The reaction mixture is refluxed for 10 hours.

  • Purification: The solid that separates upon cooling is filtered off and recrystallized.

  • Yield: 65%.

Synthesis of 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one (Compound 5a)
  • Reactants: 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Compound 3) (0.01 mol) and hydrazine hydrate (0.01 mol).

  • Solvent: Butanol (50 mL).

  • Procedure: The mixture is refluxed for 5-10 hours. The solid product is collected after cooling.

Antimicrobial Activity Testing

The antimicrobial activity of the synthesized compounds was assessed using the disk diffusion method.

  • Method: Filter paper disks impregnated with the test compounds are placed on agar plates inoculated with the test microorganisms.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Evaluation: The diameter of the zone of inhibition around each disk is measured to determine the antimicrobial activity.

Visualizing Workflows and Pathways

To further elucidate the relationships and processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid Compound_3 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid->Compound_3 Dry Benzene, Reflux Antipyrine Antipyrine Antipyrine->Compound_3 Compound_5a 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one Compound_3->Compound_5a Butanol, Reflux Compound_5b 6-(3,4-dichlorophenyl)-2-phenyl-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one Compound_3->Compound_5b Butanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Compound_5a Phenylhydrazine Phenylhydrazine Phenylhydrazine->Compound_5b

Caption: Synthetic pathway for key derivatives.

G cluster_pathway Hypothetical Antimicrobial Mechanism of Action Dichlorophenyl_Compound Dichlorophenyl-containing Compound Bacterial_Cell_Membrane Bacterial Cell Membrane Dichlorophenyl_Compound->Bacterial_Cell_Membrane Interaction Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase) Dichlorophenyl_Compound->Enzyme_Inhibition Membrane_Disruption Membrane Potential Disruption & Increased Permeability Bacterial_Cell_Membrane->Membrane_Disruption Cellular_Leakage Leakage of Intracellular Components Membrane_Disruption->Cellular_Leakage Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Cellular_Leakage->Cell_Death

Caption: Postulated antimicrobial mechanism.

References

Safety Operating Guide

Personal protective equipment for handling 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, a compound requiring careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards. It is harmful if swallowed, can cause a skin allergy, leads to serious eye damage, and may irritate the respiratory system. Furthermore, it is toxic to aquatic life. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing or when handling larger quantities of the solid.
Hand Protection Wear chemical-resistant gloves. Nitrile or neoprene gloves with a minimum thickness of 8 mils are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be used. Always inspect gloves for integrity before use and replace them immediately if they are compromised.[1][2]
Skin and Body Protection A lab coat must be worn at all times. When handling larger quantities or when there is a risk of significant contamination, a chemically resistant apron or coveralls should be used.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved half-mask respirator equipped with organic vapor cartridges and N95, R95, or P95 particulate pre-filters is required.[3][4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Engineering Controls

All work with this compound, particularly when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation : Before starting any work, ensure that the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as specified in Table 1, ensuring a proper fit.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations of the solid powder within a chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the container with care to avoid generating dust.

  • Dissolving :

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Based on the solubility of similar compounds, this compound is expected to be soluble in polar organic solvents such as methanol and ethanol.[5] It is likely to have limited solubility in water.

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment.

    • Properly dispose of all waste as outlined in Section 4.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Small Spill (Solid)
  • Alert Personnel : Notify others in the immediate area of the spill.

  • Isolate the Area : Restrict access to the spill area.

  • Don PPE : Ensure you are wearing the appropriate PPE as listed in Table 1.

  • Containment : Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.

  • Cleanup :

    • Carefully scoop the absorbed material into a labeled, sealable waste container for hazardous materials.

    • Avoid creating dust.

  • Decontamination :

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by a wipe with a wet cloth.

    • Place all cleaning materials into the hazardous waste container.

  • Disposal : Dispose of the waste as outlined in Section 4.

Large Spill

In the case of a large spill, or if you are not trained or equipped to handle the spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Collection
  • Solid Waste : Collect any solid waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste : Solutions of this compound should be collected in a separate, labeled container for halogenated organic liquid waste.[6][7] Do not mix with non-halogenated waste.[8][9]

  • Contaminated Materials : Any items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key steps and integrated safety checkpoints for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_safety Safety Checkpoints Prep 1. Assemble Equipment & Reagents Don_PPE 2. Don Full PPE Prep->Don_PPE Weigh 3. Weigh Solid Don_PPE->Weigh Check_Hood Verify Fume Hood Function Don_PPE->Check_Hood Dissolve 4. Prepare Solution Weigh->Dissolve Check_Spill_Kit Spill Kit Accessible? Weigh->Check_Spill_Kit Decon 5. Decontaminate Work Area Dissolve->Decon Waste 6. Dispose of Waste Decon->Waste Check_Waste Waste Containers Properly Labeled? Decon->Check_Waste Doff_PPE 7. Doff PPE & Wash Hands Waste->Doff_PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.